molecular formula C11H24ClN3O3 B6356938 Lys-Val hydrochloride CAS No. 106810-44-0

Lys-Val hydrochloride

Número de catálogo: B6356938
Número CAS: 106810-44-0
Peso molecular: 281.78 g/mol
Clave InChI: OKIYIEZRMCQJCX-OZZZDHQUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lys-Val hydrochloride is a useful research compound. Its molecular formula is C11H24ClN3O3 and its molecular weight is 281.78 g/mol. The purity is usually 95%.
The exact mass of the compound H-Lys-Val-OH hydrochloride is 281.1506193 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Lys-Val hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lys-Val hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3.ClH/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12;/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);1H/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIYIEZRMCQJCX-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Biological function of L-Lysyl-L-Valine dipeptide in metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Function and Metabolic Dynamics of L-Lysyl-L-Valine (Lys-Val) Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

A Technical Guide to Cationic Dipeptide Function in Biological Systems

Executive Summary

L-Lysyl-L-Valine (Lys-Val) is a cationic dipeptide that serves as a critical model substrate for understanding proton-coupled oligopeptide transport (POT) systems. Unlike free amino acids, which rely on distinct transport systems (e.g., System L, System y+), Lys-Val utilizes the high-capacity PEPT1 (SLC15A1) and PEPT2 (SLC15A2) transporters. This guide elucidates the physicochemical properties, transport kinetics, and metabolic fate of Lys-Val, providing actionable protocols for its synthesis, quantification, and application in prodrug design.

Physicochemical Profile

  • IUPAC Name: (2S)-2,6-diamino-N-[(2S)-3-methyl-1-oxo-1-hydroxybutan-2-yl]hexanamide

  • Molecular Formula: C₁₁H₂₃N₃O₃

  • Molecular Weight: 245.32 g/mol

  • Charge State (pH 7.4): Zwitterionic with a net positive charge (+1) due to the ε-amino group of the lysine residue.

  • Solubility: Highly soluble in water (>50 mg/mL); sparingly soluble in non-polar organic solvents.

Key Structural Feature: The N-terminal Lysine residue confers a cationic character that significantly influences its interaction with the substrate-binding pocket of PEPT1, differentiating its kinetics from neutral dipeptides like Gly-Sar.

Biological Transport Mechanism

The primary biological utility of Lys-Val lies in its ability to bypass rate-limiting amino acid transporters by hijacking the oligopeptide transport system.

PEPT1-Mediated Influx

The intestinal transporter PEPT1 (SLC15A1) is the primary gateway for Lys-Val absorption.

  • Mechanism: Symport mechanism coupled to an inwardly directed proton (

    
    ) gradient.
    
  • Stoichiometry: Transport of cationic dipeptides like Lys-Val typically involves the co-transport of one peptide molecule with one proton (

    
    ), whereas neutral peptides often require a 
    
    
    
    ratio that ensures net positive charge movement.
  • Kinetic Nuance: While PEPT1 is generally low-affinity/high-capacity, the presence of the N-terminal Lysine slightly reduces affinity (

    
    ) compared to neutral analogs (e.g., Val-Val) but maintains high maximal transport velocity (
    
    
    
    ). This makes Lys-Val an excellent carrier for rapid nitrogen delivery.
Intracellular Hydrolysis

Once inside the enterocyte (or target cell), Lys-Val is not metabolically stable. It acts as a "transient vehicle."

  • Enzyme: Cytosolic Nonspecific Dipeptidase (CNDP2) (also known as CPGL).[1]

  • Reaction:

    
    
    
  • Significance: This rapid hydrolysis maintains a steep concentration gradient across the apical membrane, preventing efflux and driving continuous PEPT1 uptake.

Visualization: Transport & Metabolism Pathway

LysVal_Transport cluster_0 Enterocyte Lumen Intestinal Lumen (pH 6.0) PEPT1 PEPT1 (SLC15A1) Proton Symporter Lumen->PEPT1 Substrate ApicalMem Apical Membrane Cytosol Cytosol (Enterocyte) Blood Portal Circulation LysVal_out Lys-Val (Cationic) LysVal_out->PEPT1 LysVal_in Lys-Val CNDP2 CNDP2 (Cytosolic Dipeptidase) LysVal_in->CNDP2 Hydrolysis Lys L-Lysine Basolateral Basolateral Transporters (LAT1/y+LAT1) Lys->Basolateral Val L-Valine Val->Basolateral PEPT1->Cytosol H+ Coupled Influx PEPT1->LysVal_in CNDP2->Lys CNDP2->Val Basolateral->Blood Systemic Release

Caption: Figure 1. Vectorial transport of Lys-Val via PEPT1 followed by cytosolic hydrolysis by CNDP2, releasing free amino acids into the portal circulation.

Metabolic Fate and Bioactivity

Upon hydrolysis, the constituent amino acids exert specific metabolic effects. Lys-Val effectively "supercharges" the delivery of these two critical nutrients.

ConstituentMetabolic RoleDownstream Signaling
L-Lysine Essential amino acid; precursor for Carnitine (fatty acid oxidation) and Collagen cross-linking.Inhibits nitric oxide (NO) synthase; competes with Arginine uptake.
L-Valine Branched-Chain Amino Acid (BCAA); energy substrate for muscle; nitrogen donor.Activates mTORC1 pathway (protein synthesis); precursor to 3-Hydroxyisobutyrate (3-HIB) which regulates fatty acid uptake.

Therapeutic Application (Prodrug Design): Lys-Val is utilized as a "promoiety" in drug development. By linking a poorly soluble or poorly absorbed drug to the C-terminus or side chain of Lys-Val, the drug becomes a substrate for PEPT1. Once absorbed, CNDP2 cleaves the peptide bond, releasing the active drug in the cytosol.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Lys-Val

Objective: Synthesize high-purity Lys-Val for experimental use.

  • Resin Selection: Use 2-Chlorotrityl Chloride Resin (0.5–1.0 mmol/g loading) to prevent racemization of the C-terminal Valine.

  • Loading First Amino Acid:

    • Dissolve Fmoc-Val-OH (3 eq) and DIPEA (6 eq) in dry DCM.

    • Add to resin and shake for 2 hours.

    • Cap unreacted sites with Methanol/DIPEA/DCM (1:2:17).

  • Deprotection (Fmoc Removal): Treat resin with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling Lysine:

    • Activate Fmoc-Lys(Boc)-OH (3 eq) using HBTU (2.9 eq) and DIPEA (6 eq) in DMF.

    • Add to resin and shake for 45 min. Monitor with Kaiser Test (should be negative).

  • Final Cleavage:

    • Wash resin with DCM.

    • Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This removes the Fmoc and the Boc side-chain protection simultaneously.

    • Precipitate peptide in cold diethyl ether.

  • Purification: Preparative HPLC (C18 column), Gradient: 0–20% Acetonitrile in 0.1% TFA.

Protocol B: LC-MS/MS Quantification in Plasma

Objective: Quantify Lys-Val concentrations in biological matrices.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

  • Column: HILIC Column (e.g., Waters BEH Amide,

    
     mm, 1.7 µm) is preferred over C18 due to the high polarity of Lys-Val.
    
  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile with 0.1% Formic Acid.[2]

  • MRM Transitions:

    • Precursor:

      
      
      
      
      
    • Quantifier Product:

      
       (Lysine immonium ion) or 
      
      
      
      (Lysine fragment).
    • Qualifier Product:

      
       (Valine fragment).
      
  • Sample Prep: Protein precipitation with Methanol (1:3 v/v). Supernatant injection.[3]

Protocol C: Competitive Transport Assay (Caco-2 Cells)

Objective: Validate PEPT1-mediated transport.

  • Culture: Grow Caco-2 cells on Transwell inserts for 21 days to form a polarized monolayer.

  • Buffer: Krebs-Ringer Buffer (pH 6.0 apical / pH 7.4 basolateral).

  • Substrate: Incubate apical side with

    
    
    
    
    
    -Gly-Sar (standard PEPT1 substrate).
  • Inhibitor: Add unlabeled Lys-Val at graded concentrations (

    
    ).
    
  • Measurement: Lyse cells after 15 min and measure radioactivity via scintillation counting.

  • Analysis: Calculate

    
    . A reduction in Gly-Sar uptake confirms Lys-Val competes for the PEPT1 transporter.
    

Visualization: Prodrug Activation Logic

Prodrug_Activation Drug_Raw Drug X (Low Bioavailability) Linker Chemical Conjugation (Ester/Amide Bond) Drug_Raw->Linker Prodrug Lys-Val-Drug X (PEPT1 Substrate) Linker->Prodrug Transport PEPT1 Transport (Intestinal Uptake) Prodrug->Transport Oral Admin Enzymatic_Cleavage Intracellular Hydrolysis (CNDP2 / Esterases) Transport->Enzymatic_Cleavage Inside Cell Active_Drug Active Drug X (Systemic Circulation) Enzymatic_Cleavage->Active_Drug Byproducts L-Lysine + L-Valine (Nutrients) Enzymatic_Cleavage->Byproducts

Caption: Figure 2. Strategy for using Lys-Val as a promoiety to enhance the oral bioavailability of poorly absorbed therapeutic agents.

References

  • Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology, 66, 361-384. Link

  • Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1.[4][5][6] Current Opinion in Pharmacology, 13(6), 881-887. Link

  • Teixidó, M., et al. (2012). Peptide-based strategies for drug delivery to the brain. Journal of Peptide Science, 18(11), 665-674. Link

  • Vig, B.S., et al. (2003). Human PEPT1 pharmacophore for prodrug design: derivation of a novel 3D-QSAR model. Journal of Medicinal Chemistry, 46(18), 3817-3829. Link

  • Smith, D.E., et al. (2013). Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications. Molecular Aspects of Medicine, 34(2-3), 323-336. Link

  • Margheritis, E., et al. (2013). Characterization of the Transport of Lysine-Containing Dipeptides by PepT1 Orthologs.[7] Comparative Biochemistry and Physiology Part A, 164(3), 520-528.[7] Link

Sources

Technical Guide: Lys-Val HCl (L-Lysyl-L-Valine Hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lys-Val HCl (L-Lysyl-L-Valine Hydrochloride) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Lysyl-L-Valine (Lys-Val) is a bioactive dipeptide composed of the essential amino acids L-lysine and L-valine. In its hydrochloride salt form (Lys-Val HCl), it exhibits enhanced aqueous solubility and stability, making it a critical standard in peptide synthesis, nutritional bioavailability studies, and membrane transport research (specifically via the PEPT1 transporter). This guide provides a rigorous examination of its physiochemical properties, synthesis protocols, and analytical characterization.

Identification & Nomenclature

Accurate identification is paramount for regulatory compliance and database searching. While the generic CAS number refers to the free base, the hydrochloride salt is the functional form used in most experimental settings.

IdentifierDetails
Common Name Lys-Val HCl; L-Lysyl-L-Valine Hydrochloride
IUPAC Name (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid hydrochloride
CAS Number (Parent) 20556-11-0 (Refers to the free base L-Lysyl-L-Valine)
Salt Stoichiometry Typically Mono- (HCl) or Dihydrochloride (2HCl) depending on isolation pH.[1]
Molecular Formula C₁₁H₂₃N₃O₃ · xHCl (x = 1 or 2)
SMILES (Free Base) CC(C)O)NC(=O)N
InChI Key YQAIUOWPSUOINN-IUCAKERBSA-N

Physiochemical Profile

The hydrochloride salt significantly alters the physical behavior of the dipeptide compared to its zwitterionic free base, particularly regarding solubility and crystal habit.

Quantitative Properties
PropertyValue / DescriptionNotes
Molecular Weight (Free Base) 245.32 g/mol
Molecular Weight (Mono-HCl) 281.78 g/mol Calculated
Molecular Weight (Di-HCl) 318.24 g/mol Common for Lys-containing peptides
Appearance White crystalline powder or thin platesHygroscopic in salt form
Solubility > 50 mg/mL in Water; Soluble in DMSOInsoluble in non-polar organics (Hexane, Et₂O)
Crystal System OrthorhombicSpace group P212121 [1]
pKa Values (Predicted)

-COOH: ~3.1

-NH₃⁺: ~7.8

-NH₃⁺ (Side chain): ~10.5
N-term pKa is lower than free Lys due to peptide bond induction.[2]
Isoelectric Point (pI) ~9.7Basic peptide due to Lys side chain
Structural Visualization

The following diagram illustrates the connectivity and stereochemistry of the L-Lysyl-L-Valine cation.

LysValStructure N_term N-Terminus (L-Lysine) PeptideBond Peptide Bond (-CO-NH-) N_term->PeptideBond SideChain_Lys Side Chain (Butylamine) N_term->SideChain_Lys Alpha-Carbon C_term C-Terminus (L-Valine) PeptideBond->C_term SideChain_Val Side Chain (Isopropyl) C_term->SideChain_Val Alpha-Carbon

Figure 1: Structural connectivity of Lys-Val. The basic Lysine side chain and hydrophobic Valine side chain create an amphiphilic character.

Synthesis & Preparation (SPPS Protocol)

For research-grade purity (>98%), Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the standard. The following protocol ensures high yield and prevents racemization.

Reagents[3]
  • Resin: 2-Chlorotrityl Chloride Resin (for C-terminal acid retention) or Wang Resin.

  • Amino Acids: Fmoc-Val-OH, Fmoc-Lys(Boc)-OH.

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma.

  • Cleavage Cocktail: TFA (95%), TIS (2.5%), H₂O (2.5%).

Step-by-Step Protocol
  • Resin Loading: Swell resin in DCM. Couple Fmoc-Val-OH using DIPEA. Cap unreacted sites with methanol.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF/DCM.

  • Coupling Lysine: Activate Fmoc-Lys(Boc)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq). Add to resin. Shake for 45-60 min.

  • Final Deprotection: Remove N-terminal Fmoc with 20% Piperidine.

  • Cleavage & Salt Formation:

    • Incubate resin in Cleavage Cocktail for 2 hours.

    • Filter resin; collect filtrate.

    • Precipitate peptide with cold Diethyl Ether.

    • HCl Conversion: Dissolve precipitate in dilute HCl (0.1 M) and lyophilize. This step is critical to convert the Trifluoroacetate (TFA) salt (toxic to cells) into the biocompatible Hydrochloride salt.

SPPS_Workflow Start Fmoc-Val-OH + Resin Step1 1. Coupling (C-Term) Start->Step1 Step2 2. Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 3. Couple Fmoc-Lys(Boc)-OH (HBTU/DIPEA) Step2->Step3 Step4 4. Final Fmoc Removal Step3->Step4 Step5 5. TFA Cleavage (Removes Boc + Resin) Step4->Step5 Step6 6. HCl Exchange & Lyophilization Step5->Step6

Figure 2: SPPS workflow for Lys-Val HCl synthesis ensuring removal of Boc protecting groups and resin cleavage.

Analytical Characterization

Verifying the identity and purity of Lys-Val HCl requires a combination of chromatography and spectroscopy.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 20% B over 20 minutes (Lys-Val is polar and elutes early).

  • Detection: UV at 214 nm (peptide bond).

Mass Spectrometry (ESI-MS)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Expected Signals:

    • [M+H]⁺ = 246.3 m/z

    • [M+Na]⁺ = 268.3 m/z

  • Note: The HCl counterion dissociates; MS detects the cationic peptide.

Biological Context & Applications

PEPT1 Transporter Substrate

Lys-Val is a recognized substrate for the Peptide Transporter 1 (PEPT1) , predominantly expressed in the small intestine. Its transport is proton-coupled. Researchers use Lys-Val HCl to:

  • Competitively inhibit PEPT1 to study drug absorption.

  • Serve as a model dipeptide for structure-activity relationship (SAR) studies of transporter affinity.

Stability
  • Solid State: Stable for >2 years at -20°C if desiccated.

  • Solution: Prone to hydrolysis at extremes of pH (pH < 2 or pH > 10) and microbial degradation. Prepare fresh or filter-sterilize (0.22 µm).

References

  • Subirana, J. A., et al. (2004). "Structure of L-lysyl-L-valine hydrochloride." ResearchGate.[3]

  • PubChem Database. (n.d.). "L-Lysyl-L-Valine (Compound)." National Center for Biotechnology Information.

  • Vig, B. S., et al. (2003). "Human PEPT1 Pharmacophore." Journal of Medicinal Chemistry. (Contextual grounding for transport studies).
  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.

Sources

Stability of Lys-Val Hydrochloride in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the stability profiling of L-Lysyl-L-Valine Hydrochloride (Lys-Val[1]·HCl) in aqueous systems.[1][2][3] It is designed for pharmaceutical scientists requiring rigorous mechanistic understanding and actionable experimental protocols.[1]

Executive Summary

Lys-Val[1]·HCl (CAS: 106666-43-9 for generic salt forms) is a hydrophilic dipeptide salt combining a basic residue (Lysine) with a branched-chain hydrophobic residue (Valine).[1] In aqueous solution, its stability is governed by two competing degradation pathways: Diketopiperazine (DKP) cyclization and peptide bond hydrolysis .[1]

  • Critical Stability Window: The dipeptide is most stable in mild acidic conditions (pH 3.0 – 5.0).[1]

  • Primary Risk: At neutral to basic pH (pH > 6.5), the deprotonation of the N-terminal

    
    -amine triggers rapid intramolecular cyclization to form cyclo(Lys-Val), a diketopiperazine.[1]
    
  • Secondary Risk: Extreme acid/base conditions lead to hydrolytic cleavage into free L-Lysine and L-Valine.[1]

Physicochemical Profile & Reactivity

Understanding the molecular drivers is prerequisite to designing stability protocols.

ParameterCharacteristicImplication for Stability
Molecular Structure H-Lys-Val-OH[1] · HClThe C-terminal Valine provides steric bulk, potentially slowing degradation rates compared to Gly/Ala-containing dipeptides.[1]
pKa Values (Est.)

-COOH: ~3.1

-NH

: ~7.8

-NH

(Lys): ~10.5
The ionization state of the N-terminal amine (

-NH

) is the "on/off" switch for DKP formation.[1]
Solubility Highly Soluble (>100 mg/mL)High solubility facilitates high-concentration formulation but increases molecular collision frequency, potentially accelerating bimolecular degradation (though DKP is unimolecular).[1]
Hygroscopicity Moderate to HighThe HCl salt is hygroscopic; solid-state stability requires strict humidity control (<40% RH).[1]

Degradation Mechanisms

The degradation of Lys-Val is pH-dependent.[1] The following diagram illustrates the competing pathways.

Mechanistic Pathway Diagram[1]

LysVal_Degradation cluster_conditions Reaction Drivers LysVal Lys-Val (Linear) [Active] DKP Cyclo(Lys-Val) [Diketopiperazine] LysVal->DKP Intramolecular Cyclization (pH > 6.0, fast) Hydrolysis L-Lysine + L-Valine [Free Amino Acids] LysVal->Hydrolysis Acid/Base Hydrolysis (pH < 2 or pH > 10) DKP->Hydrolysis Ring Opening (Extreme conditions) Info DKP driven by nucleophilic attack of N-term amine on C-term carbonyl. Inhibited by protonation (low pH).

Caption: Competing degradation pathways for Lys-Val. DKP formation is the dominant instability vector at physiological pH.

The DKP Mechanism (The Primary Threat)

At pH values approaching the pKa of the N-terminal amine (~7.8), a significant fraction of the amine exists in the unprotonated nucleophilic form (-NH


). This amine attacks the carbonyl carbon of the peptide bond, forming a 6-membered ring and expelling water.
  • Steric Influence: The isopropyl side chain of Valine introduces steric hindrance, making Lys-Val more stable than Lys-Gly but less stable than Lys-Pro (due to Pro's conformational lock).[1]

Analytical Methodology (HPLC)

To quantify stability, a stability-indicating method (SIM) capable of resolving the parent peptide from the DKP impurity and free amino acids is required.

Protocol: Reversed-Phase Ion-Pairing HPLC[1]
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Perfluoroheptanoic acid (PFHA) or Trifluoroacetic acid (TFA) in Water (Ion-pairing agent required for retention of polar Lys-Val).[1]

  • Mobile Phase B: Acetonitrile (with 0.1% TFA).[1]

  • Gradient: 0% B to 30% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (peptide bond) and 254 nm (if tracking specific impurities).[1]

  • System Suitability: Resolution (

    
    ) > 2.0 between Lys-Val and DKP peak.[1]
    

Experimental Protocols for Stability Profiling

Do not rely on literature values alone. Perform these self-validating experiments to determine the specific shelf-life of your formulation.

pH-Rate Profile Determination

This experiment identifies the pH of maximum stability (


).[1]
  • Buffer Preparation: Prepare 50 mM buffers at pH 2.0, 4.0, 6.0, 7.4, and 9.0 (Phosphate/Citrate/Borate systems). Maintain constant ionic strength (

    
     M) using NaCl.[1]
    
  • Sample Prep: Dissolve Lys-Val·HCl to 1 mg/mL in each buffer.

  • Incubation: Store at elevated temperature (e.g., 60°C) to accelerate degradation.

  • Sampling: Aliquot at

    
     hours. Quench samples immediately by diluting in cold 0.1% TFA (low pH stops DKP formation).[1]
    
  • Analysis: Quantify remaining Lys-Val via HPLC.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1] Plot
    
    
    vs. pH to visualize the profile.[1]
Arrhenius Kinetics (Shelf-Life Prediction)

Once the optimal pH is found, determine the activation energy (


).[1]
  • Setup: Prepare Lys-Val solution at the optimal pH (determined in 5.1).

  • Conditions: Incubate aliquots at 40°C, 50°C, 60°C, and 70°C.

  • Sampling: Monitor until 10-20% degradation occurs.

  • Calculation:

    • Determine rate constant

      
       for each temperature.[1]
      
    • Plot

      
       vs. 
      
      
      
      (Kelvin).[1]
    • Calculate

      
       from slope (
      
      
      
      ).[1]
    • Extrapolate

      
       (rate at 25°C) to predict 
      
      
      
      (time to 90% potency).
Stability Workflow Diagram

Stability_Workflow cluster_stress Stress Testing (Forced Degradation) cluster_kinetic Kinetic Profiling Start Start: Lys-Val HCl Formulation Acid 0.1N HCl (Hydrolysis Check) Start->Acid Base 0.1N NaOH (DKP Check) Start->Base Oxidation 3% H2O2 (Side-chain Check) Start->Oxidation pH_Profile pH-Rate Study (Find pH_max) Acid->pH_Profile Identify Mechanisms Base->pH_Profile Temp_Profile Arrhenius Study (Predict Shelf-life) pH_Profile->Temp_Profile Select Optimal pH Output Final Formulation Strategy (Buffer & Storage Specs) Temp_Profile->Output

Caption: Step-by-step workflow for validating Lys-Val stability, moving from gross stress testing to precise kinetic modeling.

Formulation & Storage Recommendations

Based on the chemical nature of Lys-Val·HCl, the following strategies are recommended to maximize stability:

  • pH Control: Formulate in the range of pH 3.0 – 5.0 .

    • Why: This keeps the N-terminal amine protonated (

      
      ), preventing the nucleophilic attack required for DKP formation.
      
  • Excipients: Avoid reducing sugars (e.g., glucose, lactose) to prevent Maillard reaction with the Lysine side chain (

    
    -amine).[1] Use Mannitol or Trehalose if lyophilizing.[1]
    
  • Lyophilization: If aqueous stability is insufficient for the target shelf-life (e.g., < 2 years), freeze-drying is the gold standard.[1]

    • Critical: Ensure the cake is dried to low residual moisture (<1%) as water acts as a plasticizer and reactant for hydrolysis.[1]

  • Buffer Selection: Citrate or Acetate buffers are suitable for the pH 3-5 range.[1] Avoid Phosphate if freeze-drying due to pH shifts during freezing.[1]

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[4] Journal of Pharmaceutical Sciences.[1] (Establishes the fundamental mechanism of DKP formation in dipeptides).

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides. Science.[1] (Discusses the competing rates of hydrolysis and cyclization). [1]

  • Capasso, S., et al. (1991). Kinetics and mechanism of the spontaneous cyclization of L-valyl-glycine.[1] Journal of the Chemical Society, Perkin Transactions 2. (Provides comparative kinetic data for Valine-containing dipeptides).

  • PubChem. Lysine Hydrochloride Compound Summary. (Physicochemical properties of the salt form).[1][5] [1]

  • ICH Guidelines Q1A(R2). Stability Testing of New Drug Substances and Products.[1] (Regulatory framework for executing the described protocols).

Sources

Technical Guide: Antioxidant Properties and Therapeutic Potential of Lysine-Valine (KV) Peptides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the antioxidant properties, production, and therapeutic potential of Lysine-Valine (KV) peptides.

Executive Summary

Lysine-Valine (KV) peptides represent a distinct class of bioactive oligopeptides characterized by the synergistic interaction between the basic, cationic residue Lysine (K) and the branched-chain, hydrophobic residue Valine (V). Unlike generic protein hydrolysates, KV-containing peptides (such as the dipeptide Lys-Val , the tripeptide Lys-Pro-Val [KPV] , and the pentapeptide Phe-Trp-Lys-Val-Val [FWKVV] ) exhibit a dual-action antioxidant mechanism. They function simultaneously as metal chelators and radical scavengers, capable of operating in both aqueous and lipid-rich cellular environments. This guide provides a comprehensive analysis of their structural-activity relationships (SAR), production protocols, and validated therapeutic applications.

Part 1: Molecular Mechanism of Action (SAR)

The antioxidant potency of KV peptides is governed by the amphiphilic nature of their sequence. The juxtaposition of a hydrophilic, positively charged residue (Lysine) with a hydrophobic, aliphatic residue (Valine) creates a molecular architecture optimized for interfacial radical scavenging.

Structural Contributions
  • Lysine (K) - The Electron Donor & Chelator:

    • Proton Donation: The

      
      -amino group of Lysine acts as a hydrogen donor, neutralizing free radicals via single electron transfer (SET) or hydrogen atom transfer (HAT).
      
    • Metal Chelation: Lysine residues can form tridentate complexes with transition metals (e.g.,

      
      , 
      
      
      
      ), preventing the Fenton reaction which generates hydroxyl radicals (
      
      
      ).
  • Valine (V) - The Hydrophobic Anchor:

    • Lipid Peroxidation Inhibition: Valine's isopropyl side chain increases the peptide's solubility in lipid bilayers, allowing it to intercept peroxyl radicals (

      
      ) within cell membranes.
      
    • Steric Stabilization: The branched nature of Valine provides steric hindrance that stabilizes the peptide radical intermediate after it has scavenged a reactive species.

Synergistic Pathway Diagram

The following diagram illustrates the dual-phase protection mechanism of KV peptides.

KV_Mechanism KV_Peptide Lysine-Valine (KV) Peptide Fe2 Free Iron (Fe2+) KV_Peptide->Fe2 Lysine Amine Group ROS_Aq Aqueous ROS (•OH, O2•-) KV_Peptide->ROS_Aq Electron Donation ROS_Lipid Lipid Peroxyl (LOO•) KV_Peptide->ROS_Lipid Valine Hydrophobicity Chelation Metal Chelation (Prevents Fenton Rxn) Fe2->Chelation Scavenging Radical Scavenging (H-Atom Transfer) ROS_Aq->Scavenging Membrane Cell Membrane Protection ROS_Lipid->Membrane Intercepts

Figure 1: Dual-phase antioxidant mechanism of Lysine-Valine peptides showing metal chelation and amphiphilic radical scavenging.

Part 2: Production and Synthesis Protocols

Researchers can obtain KV peptides via two primary routes: Enzymatic Hydrolysis (for natural mixtures) or Solid-Phase Peptide Synthesis (SPPS) (for high-purity standards).

Protocol A: Enzymatic Hydrolysis & Purification

This method isolates KV-rich fractions from protein sources like Spirulina platensis or fish muscle.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve protein isolate (5% w/v) in distilled water. Adjust pH to 8.0.

  • Hydrolysis: Add Alcalase or Trypsin (Enzyme/Substrate ratio 1:50). Incubate at 50°C for 4 hours.

    • Note: Trypsin specifically cleaves at the C-terminal of Lysine, generating peptides with C-terminal Lysine (e.g., Val-Lys).

  • Inactivation: Heat at 95°C for 15 minutes to terminate enzymatic activity.

  • Ultrafiltration: Centrifuge (10,000

    
     g, 20 min) and pass supernatant through a 3 kDa MWCO membrane . Collect the permeate (<3 kDa).
    
  • Purification (RP-HPLC):

    • Column: C18 Reverse-Phase (e.g., Zorbax 300SB-C18, 5

      
      m).
      
    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 0–40% B over 30 minutes.

    • Detection: Absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues if present).

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

For precise study of specific sequences like FWKVV or KPV .

Step-by-Step Methodology:

  • Resin Loading: Use Fmoc-Val-Wang resin (0.5 mmol/g). Swell in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2

    
     10 min) to remove the Fmoc group. Wash with DMF/DCM.
    
  • Coupling:

    • Dissolve Fmoc-Lys(Boc)-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add to resin and shake for 2 hours at room temperature.

    • Verification: Perform Kaiser test (ninhydrin). Blue beads = incomplete coupling.

  • Elongation: Repeat deprotection and coupling for subsequent amino acids (e.g., Trp, Phe).

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

  • Precipitation: Add cold diethyl ether to precipitate the crude peptide. Centrifuge and lyophilize.

Part 3: Analytical Characterization & Efficacy Data

Quantitative Efficacy Comparison

The following table summarizes the antioxidant capacity of specific Lysine-Valine containing peptides compared to standard antioxidants.

Peptide SequenceSourceAssayActivity (IC50 / Value)Reference
FWKVV (Phe-Trp-Lys-Val-Val)Miichthys miiuy (Fish)DPPH Scavenging4.2 mg/mL [1]
KPV (Lys-Pro-Val)Synthetic /

-MSH fragment
Anti-inflammatoryReduces NF-

B activation
[2]
Lys-Val (Dipeptide)Spirulina platensisDPPH / ORACHigh (Part of <3kDa fraction)[3]
YLVN (Tyr-Leu-Val-Asn)Pea ProteinABTS Scavenging0.002 mg/mL [4]
GSH (Glutathione - Control)SyntheticDPPH Scavenging~0.01 - 0.05 mg/mLStandard
Experimental Workflow Diagram

The following DOT diagram outlines the validation workflow for confirming antioxidant activity in vitro.

Validation_Workflow cluster_Assays In Vitro Assays Sample Purified KV Peptide DPPH DPPH Assay (H-Donor Capacity) Sample->DPPH ABTS ABTS Assay (Electron Transfer) Sample->ABTS FRAP FRAP Assay (Fe3+ to Fe2+ Reduction) Sample->FRAP Chelation Metal Chelation (Ferrozine Method) Sample->Chelation Cell_Model Cellular Model (e.g., H2O2-induced HepG2) Sample->Cell_Model Readout Readout: ROS Reduction (DCFH-DA) Enzyme Upregulation (SOD, CAT) Cell_Model->Readout

Figure 2: Experimental workflow for validating the antioxidant efficacy of purified Lysine-Valine peptides.

Part 4: Therapeutic Applications

Dermatological & Anti-Aging

KV peptides, particularly KPV and Lys-Val , are increasingly utilized in cosmeceuticals.

  • Mechanism: Downregulation of IL-6 and IL-8 cytokines combined with direct ROS scavenging prevents collagen degradation.

  • Application: Topical formulations (creams/serums) containing 1-5% KV peptide complexes for eczema, psoriasis, and photo-aging.

Metabolic Health
  • Mitochondrial Protection: Valine-containing peptides have been shown to protect mitochondrial function by maintaining oxidative phosphorylation efficiency under stress.[1]

  • Lysine Harvesting: In yeast models, "Lysine harvesting" (uptake of Lys) has been linked to increased glutathione (GSH) production, suggesting that Lys-rich peptides may boost endogenous antioxidant reserves.

References

  • Hu, X., et al. (2022). "Synthesis of Pentapeptide FWKVV (Phe-Trp-Lys-Val-Val) and Its Activity as Antioxidants." ResearchGate. Link

  • Dal Farra, C., et al. (2008). "Short bio-active peptides for cellular and immunological modulation." Google Patents (WO2008085494A1). Link

  • Tanticharakoon, P., et al. (2025).[2] "Identification and Evaluation of Antioxidant and Anti-Aging Peptide Fractions from Enzymatically Hydrolyzed Proteins of Spirulina platensis and Chlorella vulgaris." National Institutes of Health (PMC). Link

  • Zhang, S., et al. (2023). "Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates." MDPI (Foods). Link

  • Yokoyama, K., et al. (2023).[2] "Effects of the dipeptides comprising leucine and lysine on lifespan and age-related stress in Caenorhabditis elegans."[3][4] Food Science & Nutrition. Link

Sources

Methodological & Application

Application Note: Solid-Phase Synthesis of Lys-Val Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This comprehensive guide details a robust and optimized protocol for the solid-phase synthesis of the dipeptide Lys-Val, culminating in its isolation as a stable hydrochloride salt. Tailored for researchers, scientists, and professionals in drug development, this document provides not only a step-by-step methodology but also delves into the critical rationale behind each procedural choice. By leveraging the widely adopted Fmoc/tBu strategy, this protocol ensures high yield and purity of the target dipeptide. Key aspects covered include resin selection and preparation, iterative amino acid coupling cycles employing HBTU activation, and final cleavage from the solid support. Furthermore, this guide outlines the post-cleavage workup, including purification by reverse-phase high-performance liquid chromatography (RP-HPLC) and conversion to the hydrochloride salt, a form often preferred for its stability and handling characteristics in research and pharmaceutical applications.[1][2]

Introduction: The Principles of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a groundbreaking technique developed by R.B. Merrifield, has revolutionized the chemical synthesis of peptides.[3] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[4][5] The core advantage of SPPS lies in its efficiency; excess reagents and by-products are easily removed by simple filtration and washing steps, which drives the coupling reactions to near completion.[3][6]

The most prevalent SPPS strategy, and the one employed in this protocol, is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.[3][7] In this methodology, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups such as tert-butyl (tBu) and tert-butyloxycarbonyl (Boc).[7] The synthesis proceeds in a C-to-N direction, starting with the C-terminal amino acid anchored to the resin.[8] Each cycle of amino acid addition involves two main steps: the removal of the Fmoc group from the resin-bound peptide and the coupling of the next Fmoc-protected amino acid.[9]

Strategic Choices in the Synthesis of Lys-Val

The synthesis of Lys-Val (Lysine-Valine) requires careful consideration of protecting groups due to the reactive ε-amino group in the lysine side chain.

  • Amino Acid Derivatives:

    • Fmoc-Val-OH: The first amino acid to be coupled to the resin. The Fmoc group protects the α-amino group.

    • Fmoc-Lys(Boc)-OH: The second amino acid. The α-amino group is protected by Fmoc, and the ε-amino group of the lysine side chain is protected by the acid-labile Boc group.[10] This orthogonal protection scheme is crucial, as the Boc group remains stable during the repeated base-mediated cleavage of the Fmoc group but is readily removed during the final acidolytic cleavage from the resin.[7][10]

  • Solid Support:

    • 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice for synthesizing peptides with a C-terminal carboxylic acid.[9] Its high acid lability allows for the cleavage of the peptide from the resin under mild acidic conditions, preserving the acid-sensitive side-chain protecting groups if necessary.

  • Coupling Reagent:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient aminium-based coupling reagent.[11][12] It rapidly activates the carboxylic acid of the incoming amino acid, facilitating the formation of the peptide bond with minimal risk of racemization, especially when used with an additive like HOBt (1-hydroxybenzotriazole).[12][13]

Experimental Workflow and Protocols

The synthesis of Lys-Val hydrochloride can be systematically broken down into several key stages, from the initial loading of the first amino acid onto the resin to the final purification and salt formation.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Chlorotrityl chloride resin100-200 meshStandard Supplier
Fmoc-Val-OHSynthesis GradeStandard Supplier
Fmoc-Lys(Boc)-OHSynthesis GradeStandard Supplier
HBTUSynthesis GradeStandard Supplier
N,N-Diisopropylethylamine (DIPEA)Synthesis GradeStandard Supplier
PiperidineSynthesis GradeStandard Supplier
N,N-Dimethylformamide (DMF)Amine-freeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)Reagent GradeStandard Supplier
Diethyl etherAnhydrousStandard Supplier
Hydrochloric acid (HCl)1M in Diethyl EtherStandard Supplier
Acetonitrile (ACN)HPLC GradeStandard Supplier
WaterHPLC GradeStandard Supplier
Workflow Diagram

Lys_Val_Synthesis cluster_prep Resin Preparation & Loading cluster_synthesis SPPS Cycles cluster_cleavage Cleavage & Workup cluster_purification Purification & Salt Formation Resin_Swell 1. Resin Swelling in DCM Load_Val 2. Loading Fmoc-Val-OH Resin_Swell->Load_Val Capping 3. Capping Unreacted Sites Load_Val->Capping Fmoc_Deprotection_Val 4. Fmoc Deprotection (Val) Capping->Fmoc_Deprotection_Val Wash_1 5. DMF Washes Fmoc_Deprotection_Val->Wash_1 Couple_Lys 6. Coupling Fmoc-Lys(Boc)-OH Wash_1->Couple_Lys Wash_2 7. DMF Washes Couple_Lys->Wash_2 Fmoc_Deprotection_Lys 8. Final Fmoc Deprotection (Lys) Wash_2->Fmoc_Deprotection_Lys Cleavage 9. Cleavage from Resin Fmoc_Deprotection_Lys->Cleavage Precipitation 10. Ether Precipitation Cleavage->Precipitation Purification 11. RP-HPLC Purification Precipitation->Purification Salt_Formation 12. Conversion to HCl Salt Purification->Salt_Formation Lyophilization 13. Lyophilization Salt_Formation->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Lys-Val·HCl

Sources

Application Note: High-Performance Liquid Chromatography Quantification of the Polar Dipeptide Lys-Val (KV)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & The "Polarity Trap"

The quantification of small, hydrophilic dipeptides like Lys-Val (KV) presents a unique "polarity trap" in method development. Unlike larger peptides or hydrophobic small molecules, Lys-Val lacks sufficient hydrophobic surface area to interact strongly with standard C18 ligands, and it possesses significant positive charge density at acidic pH.

Physicochemical Challenge
  • Structure: H-Lys-Val-OH

  • Isoelectric Point (pI): ~9.7 (Basic)

  • Charge State (pH 2.0): The molecule carries a net charge of +2 due to the protonation of the N-terminal

    
    -amino group and the Lysine side-chain 
    
    
    
    -amino group (pKa ~10.5) [1].
  • Chromophore: Lacks aromatic residues (Trp, Tyr, Phe). Detection must rely on the peptide bond absorption at 210–215 nm , which is non-specific and susceptible to baseline drift.

The Solution: This protocol utilizes Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) . By introducing a perfluorinated carboxylic acid (TFA or HFBA) into the mobile phase, we generate an in situ hydrophobic complex. The anionic ion-pairing reagent electrostatically binds to the cationic Lysine moiety, neutralizing the charge and providing a hydrophobic "tail" that facilitates retention on the C18 stationary phase [2].

Part 2: Method Development Logic & Mechanism

The Ion-Pairing Mechanism

Standard C18 retention relies on hydrophobic interaction. Lys-Val is too polar to retain.

  • Without IP Agent: Lys-Val (

    
    ) repels the residual silanols of the silica column and elutes in the void volume (
    
    
    
    ).
  • With TFA (Trifluoroacetic Acid):

    
    
    The neutral complex partitions into the stationary phase.
    
Diagram: Ion-Pairing Mechanism

IonPairing LysVal Lys-Val (+2) (Hydrophilic) Complex Neutral Ion-Pair Complex (Hydrophobic Surface) LysVal->Complex Electrostatic Binding TFA TFA Anion (-) (Hydrophobic Tail) TFA->Complex Column C18 Stationary Phase (Retention) Complex->Column Partitioning Detector UV Detector (214 nm) Column->Detector Elution

Figure 1: Mechanism of Ion-Pairing. The anionic TFA binds to the cationic Lysine, allowing the complex to retain on the hydrophobic C18 surface.

Part 3: Detailed Experimental Protocol

Instrumentation & Reagents[1]
  • System: HPLC with Binary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX SB-C18 (StableBond) or Waters XSelect CSH C18.

    • Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: "Aq" or "Polar-embedded" columns are preferred to prevent phase collapse in highly aqueous conditions, but standard C18 works well if IP agent is present [3].

  • Reagents:

    • Acetonitrile (HPLC Gradient Grade).

    • Milli-Q Water (18.2 MΩ).

    • Trifluoroacetic Acid (TFA): High purity ampoules (e.g., Thermo Scientific Pierce™) to minimize UV background.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% (v/v) TFAIon-pairing agent source; Low pH (~2.0) suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% (v/v) TFAOrganic modifier. TFA must be added to B to prevent baseline drift.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 30°CImproves mass transfer and peak shape.
Detection UV @ 214 nmMax absorbance for peptide bond. Ref @ 360 nm (if DAD available).
Injection Vol 10–20 µLDependent on sample concentration (Target: 0.1–1.0 mg/mL).
Gradient Profile

Note: Lys-Val is very hydrophilic. A shallow gradient at the beginning is critical.

Time (min)% A% BEvent
0.0 982Initial Hold (Loading)
2.0 982End of Isocratic Hold
12.0 8020Linear Gradient (Elution)
12.1 1090Wash Step
15.0 1090End Wash
15.1 982Re-equilibration
20.0 982Ready for Next Inj.
Troubleshooting Retention

If


 (peak elutes too close to void volume) using TFA:
  • Switch IP Agent: Replace TFA with Heptafluorobutyric Acid (HFBA) at 0.1% or 0.05%. HFBA has a longer fluorocarbon tail (

    
     vs 
    
    
    
    ), significantly increasing retention for basic peptides [4].
  • Warning: HFBA suppresses MS ionization more severely than TFA. If LC-MS is required later, stick to TFA or use HILIC mode.

Part 4: Method Validation Strategy (ICH Q2(R2))

Validation must demonstrate the method is "fit for purpose" per ICH Q2(R2) guidelines [5].[1][2][3]

Validation Workflow Diagram

Validation Start Validation Planning (Target Profile) Spec Specificity (Blank vs. Sample) Start->Spec Lin Linearity & Range (5 Levels, 80-120%) Spec->Lin AccPrec Accuracy & Precision (Spike Recovery & RSD) Lin->AccPrec Robust Robustness (Temp, Flow, %TFA) AccPrec->Robust Report Final Method Standard Operating Procedure Robust->Report

Figure 2: Validation lifecycle following ICH Q2(R2) principles.

Key Validation Parameters
A. Specificity
  • Protocol: Inject Mobile Phase A (Blank), Placebo (formulation matrix without API), and Lys-Val Standard.

  • Acceptance: No interfering peaks at the Lys-Val retention time (

    
    ). Resolution (
    
    
    
    ) > 2.0 from any degradation products.
B. Linearity[4][5]
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[4] Residual plot should show random distribution.
C. Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard at 100% concentration.

  • Acceptance: RSD of Peak Area

    
     (for Drug Product) or 
    
    
    
    (for Drug Substance).
D. Accuracy (Recovery)
  • Protocol: Spike placebo with Lys-Val at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Part 5: References

  • Hunt, I. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins - Table of pKa and pI values. University of Calgary. Link

  • Shibue, M., et al. (2005). Effect of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2023). Peptide Isolation – Method Development Considerations. Link

  • Choudhary, G., et al. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. Link

  • ICH. (2023).[1][5][6] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][5][7] Link

Sources

Application Note: A Robust and Sensitive Method for the Quantification of the Dipeptide Lys-Val Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated method for the analysis of the dipeptide Lysyl-Valine (Lys-Val) using Liquid Chromatography-Mass Spectrometry (LC-MS). Dipeptides like Lys-Val are gaining interest in pharmaceutical and biomedical research for their roles in cellular signaling and as potential therapeutic agents. However, their inherent polarity and small size present unique analytical challenges. This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in the principles of chromatographic separation and mass spectrometric detection. We will delve into the rationale behind method development choices, ensuring a robust, reproducible, and sensitive assay suitable for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Small, Polar Peptides

The dipeptide Lys-Val is a simple yet analytically challenging molecule. Its two amino acid residues, Lysine and Valine, confer high polarity, making it difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns. Furthermore, its low molecular weight requires sensitive and specific detection, a role perfectly suited for tandem mass spectrometry (MS/MS).

The primary challenges in developing an LC-MS method for Lys-Val are:

  • Poor Retention in Reversed-Phase Chromatography: The hydrophilic nature of Lys-Val leads to minimal interaction with non-polar stationary phases (like C18), often resulting in elution at or near the solvent front (void volume).

  • Ionization Efficiency and In-Source Instability: While electrospray ionization (ESI) is the standard for peptides, optimizing parameters to achieve consistent protonation ([M+H]⁺) without in-source fragmentation is critical.

  • Matrix Effects: Biological samples (e.g., plasma, cell lysates) contain numerous endogenous compounds that can interfere with the ionization of Lys-Val, leading to ion suppression or enhancement.

This guide addresses these challenges by employing a HILIC-based chromatographic strategy coupled with a highly selective and sensitive tandem mass spectrometer.

Experimental Workflow and Design

A successful LC-MS experiment relies on a logical flow from sample to data. The following workflow is designed to ensure reproducibility and accuracy.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation (HILIC) cluster_ms MS/MS Detection cluster_data Data Analysis sp1 Standard & Sample Weighing sp2 Solubilization in Aqueous Buffer sp1->sp2 sp3 Protein Precipitation (e.g., Acetonitrile) sp2->sp3 sp4 Centrifugation & Supernatant Collection sp3->sp4 lc1 Injection of Supernatant sp4->lc1 lc2 Analyte Partitioning onto HILIC Stationary Phase lc1->lc2 lc3 Gradient Elution (Increasing Aqueous Phase) lc2->lc3 ms1 Electrospray Ionization (ESI+) lc3->ms1 ms2 Precursor Ion Selection (Q1) ms1->ms2 ms3 Collision-Induced Dissociation (CID in Q2) ms2->ms3 ms4 Fragment Ion Detection (Q3) ms3->ms4 da1 Chromatogram Integration ms4->da1 da2 Calibration Curve Generation da1->da2 da3 Quantification of Unknowns da2->da3

Figure 1: High-level workflow for the LC-MS/MS analysis of Lys-Val.

Materials and Reagents

  • Analyte: Lys-Val peptide standard (>98% purity)

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA)

  • Internal Standard (IS): A stable isotope-labeled version of Lys-Val (e.g., Lys-Val-¹³C₆,¹⁵N₂) is highly recommended. If unavailable, a structurally similar peptide that does not occur endogenously can be used.

  • Sample Preparation: Protein precipitation plates or microcentrifuge tubes, vortex mixer, centrifuge.

Step-by-Step Protocols

Preparation of Standards and Samples

Rationale: Accurate preparation of standards is fundamental for quantification. The use of an internal standard is crucial to correct for variability in sample preparation and matrix effects. Protein precipitation is a simple and effective method for removing the bulk of interfering macromolecules from biological samples.

Protocol:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lys-Val standard and dissolve it in 1 mL of LC-MS grade water.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 ACN:Water mixture to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of the IS in water. Dilute this stock to a final working concentration of 100 ng/mL in ACN.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of biological sample (e.g., plasma), add 150 µL of the IS working solution (100 ng/mL in ACN). This results in a 3:1 ratio of organic solvent to sample, which is effective for precipitating proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

Liquid Chromatography (LC) Method

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode for highly polar analytes like Lys-Val. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (typically ACN). A thin layer of water is adsorbed onto the stationary phase, and the analyte partitions between this aqueous layer and the bulk mobile phase. Elution is achieved by increasing the concentration of the aqueous component (water). The addition of a small amount of acid (formic acid) to the mobile phase aids in peak shape and promotes analyte protonation for ESI.

Table 1: Optimized LC Parameters

ParameterValue
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program See Table 2

Table 2: LC Gradient Program

Time (min)Flow (mL/min)%A%BCurve
0.000.4595Initial
2.500.44060Linear
3.000.44060Linear
3.100.4595Linear
5.000.4595Linear
Mass Spectrometry (MS) Method

Rationale: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity for quantification. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable fragment ion is selected in the third quadrupole (Q3). This process minimizes chemical noise and ensures that the detected signal is specific to the analyte of interest.

MRM_Process cluster_source Ion Source (ESI+) cluster_ms Tandem Mass Spectrometer LysVal_neutral Lys-Val (Neutral) LysVal_ion [Lys-Val+H]⁺ (Precursor Ion) LysVal_neutral->LysVal_ion Protonation Q1 Q1: Precursor Selection (m/z 246.2) LysVal_ion->Q1 Q2 Q2: Collision-Induced Dissociation (CID) Q1->Q2 Fragmented Q3 Q3: Fragment Selection (m/z 130.1) Q2->Q3 Detector Detector Q3->Detector

Figure 2: The Multiple Reaction Monitoring (MRM) process for Lys-Val.

Table 3: Optimized MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp 400 °C
Desolvation Gas Flow 800 L/hr
Scan Type Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions for Lys-Val and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
Lys-Val 246.2130.1 (Quantifier)0.0515
246.284.1 (Qualifier)0.0520
IS (Example) 254.2136.10.0515

Note: The specific m/z values for the internal standard will depend on the isotopic labels used. Collision energies should be optimized for the specific instrument being used.

Data Analysis and System Suitability

  • Chromatographic Integration: Integrate the peak area for the quantifier MRM transition for both Lys-Val and the IS.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: Determine the concentration of Lys-Val in unknown samples by applying the peak area ratio to the regression equation of the calibration curve.

  • System Suitability: Before running samples, inject a mid-level standard multiple times (n=5). The coefficient of variation (%CV) for the peak area and retention time should be less than 15%. This ensures the system is performing adequately.

Conclusion and Field-Proven Insights

This application note provides a robust and sensitive HILIC-LC-MS/MS method for the quantification of Lys-Val. By understanding the physicochemical properties of the analyte and selecting the appropriate chromatographic and mass spectrometric tools, the inherent challenges of small peptide analysis can be overcome.

Expert Insights:

  • Column Choice is Critical: While this note specifies a BEH Amide column, other HILIC phases (e.g., silica, zwitterionic) can also be effective. It is crucial to screen columns during method development to find the one that provides the best peak shape and retention for your specific system.

  • Mobile Phase Modifiers: The concentration and type of acid (formic acid, acetic acid) can significantly impact peak shape and sensitivity. A systematic evaluation is recommended.

  • Beware of Carryover: Peptides can be "sticky." Ensure your autosampler wash solution is strong enough (e.g., high organic content with acid) to prevent carryover between injections, especially after high-concentration standards.

By following the detailed protocols and understanding the scientific rationale presented, researchers can confidently implement this method for the accurate quantification of Lys-Val in various matrices, advancing research in drug development and biomedical science.

References

  • The Use of Internal Standards in Analytical Chemistry. Taylor & Francis Online. [Link]

  • A Guide to HILIC: Hydrophilic Interaction Chromatography. Waters Corporation. [Link]

  • HILIC for the separation of polar compounds. Agilent Technologies. [Link]

Using Lys-Val HCl as a reference standard in peptidomics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for utilizing L-Valyl-L-Lysine Hydrochloride (Lys-Val HCl) as a reference standard in peptidomics. It addresses the specific challenges of the "low-mass peptidome" (di/tripeptides), where traditional proteomic workflows often fail due to retention issues and ion suppression.

Protocol for Using Lys-Val HCl as a Reference Standard in LC-MS/MS Peptidomics

Introduction: The "Deep Peptidome" Challenge

In modern peptidomics, the analysis of endogenous peptides (the "peptidome") often biases toward larger fragments (10–50 amino acids). However, the low-mass peptidome (dipeptides and tripeptides) contains critical bioactive signaling molecules, degradation markers, and metabolic intermediates.

Lys-Val HCl (L-Valyl-L-Lysine Hydrochloride) serves as an ideal Model Small-Molecule Peptide Standard . Its physicochemical properties—high polarity, low molecular weight (~245 Da), and zwitterionic nature—make it a perfect "stress test" for your LC-MS platform. If your system can accurately retain and quantify Lys-Val, it is validated for the most challenging polar fraction of the peptidome.

Why Lys-Val HCl?
  • Solubility & Stability: The hydrochloride (HCl) salt form prevents the aggregation often seen with free-base peptides and ensures rapid, complete solubilization in aqueous buffers.

  • Chromatographic Challenge: As a highly polar dipeptide, Lys-Val elutes near the void volume on standard C18 columns. It forces the optimization of early-eluting gradients or the use of HILIC/mixed-mode phases.

  • Biological Relevance: It represents the class of bioactive dipeptides (e.g., ACE inhibitors) and proteolytic endpoints (tryptic cleavage products).

Physicochemical Profile
PropertySpecification
Chemical Name L-Valyl-L-Lysine Hydrochloride
Sequence Val-Lys (V-K)
Formula C₁₁H₂₃N₃O₃ · HCl
Molecular Weight (Free Base) 245.32 g/mol
Monoisotopic Mass (MH+) 246.18 Da
Solubility >50 mg/mL in Water; Soluble in Methanol
pKa Values ~3.1 (COOH), ~7.8 (N-term), ~10.5 (Lys side chain)
Storage -20°C (Desiccated); Hygroscopic
Experimental Protocol: Preparation & Analysis
Phase A: Stock Solution Preparation

Rationale: The HCl salt is hygroscopic. Accurate weighing requires speed and humidity control to prevent concentration errors.

  • Equilibration: Allow the Lys-Val HCl vial to reach room temperature (20–25°C) before opening to prevent condensation.

  • Primary Stock (10 mM):

    • Weigh 2.82 mg of Lys-Val HCl.

    • Dissolve in 1.0 mL of 0.1% Formic Acid in Water (v/v) .

    • Note: Do not use 100% organic solvent; the salt requires water for dissociation.

    • Vortex for 30 seconds. Inspect for clarity.

  • Storage: Aliquot into low-bind polypropylene tubes (50 µL/tube). Store at -80°C. Stable for 6 months.

Phase B: Working Standards (Calibration Curve)

Rationale: Serial dilution in the starting mobile phase ensures peak shape integrity.

  • Diluent: 95% Solvent A (0.1% FA in Water) / 5% Solvent B (0.1% FA in ACN).

  • Series: Prepare concentrations of 10 µM, 1 µM, 100 nM, 10 nM, and 1 nM.

  • Internal Standard (Optional but Recommended): Spike with Val-Lys(¹³C₆, ¹⁵N₂) or a structural analog like Val-Arg at a constant 100 nM concentration.

Phase C: LC-MS/MS Methodology

Critical Insight: Standard proteomics gradients (starting at 2-5% B) often elute Lys-Val in the void volume, leading to ion suppression. This protocol uses a "Polar-Retention" strategy.

Liquid Chromatography Parameters:

  • Column: C18-PFP (Pentafluorophenyl) or Porous Graphitic Carbon (PGC).

    • Why? PFP provides alternative selectivity for polar amines; PGC retains small polar molecules better than C18.

  • Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0–1 min: 1% B (Isocratic hold for trapping).

    • 1–5 min: 1% B → 30% B (Shallow gradient).

    • 5–7 min: 30% B → 95% B (Wash).

Mass Spectrometry (MRM) Settings:

  • Ionization: ESI Positive Mode.

  • Precursor Ion: 246.2 m/z [M+H]⁺

  • Product Ions (Quantification):

    • Primary (Quant): 147.1 m/z (y1 ion, Lysine fragment).

    • Secondary (Qual): 84.1 m/z (Lysine immonium ion) or 72.1 m/z (Valine fragment).

Workflow Visualization (DOT Diagram)

The following diagram illustrates the validated workflow for integrating Lys-Val HCl into a peptidomic pipeline.

PeptidomicsWorkflow cluster_QC Quality Control Decision Stock Lys-Val HCl Stock (10 mM) Dilution Serial Dilution (1 nM - 10 µM) Stock->Dilution  Diluent: 0.1% FA Spike Spike-In (Recovery Check) Dilution->Spike  IS Addition Sample Biological Sample (Plasma/Tissue) Precipitation Protein Precipitation (Acidified MeOH) Sample->Precipitation Precipitation->Spike LC LC Separation (C18-PFP / HILIC) Spike->LC  Supernatant MS MS/MS Detection (MRM: 246.2 -> 147.1) LC->MS Data Quantification & Void Vol. Check MS->Data Pass Valid Run Data->Pass  RT > 1.5 min CV < 15% Fail Re-Optimize Gradient Data->Fail  RT < Void Signal < LLOQ

Caption: Figure 1: End-to-end workflow for utilizing Lys-Val HCl as a reference standard, including spike-in points for recovery assessment and decision logic for chromatographic validation.

System Suitability & Troubleshooting

Use the Lys-Val HCl standard to perform a System Suitability Test (SST) before running valuable samples.

ObservationRoot CauseCorrective Action
RT < Void Volume Column cannot retain polar dipeptide.Switch to C18-PFP column or reduce initial organic % to 0-1%. Use ion-pairing agent (e.g., HFBA) if MS compatible.
Low Sensitivity Ion suppression from salts/matrix.Improve upstream desalting. Ensure source temperature is optimized for low-mass ions.
Peak Tailing Secondary interactions with silanols.Increase buffer strength (Ammonium Formate) to 10-20 mM.
Double Peaks Isomerization or degradation.Lys-Val is stable, but check for Val-Lys (sequence inversion) or degradation if stock is old. Confirm pH < 4.
References
  • Yennawar, H. P., et al. (1991).[1] "Crystal and molecular structure of L-valyl-L-lysine hydrochloride." International Journal of Peptide and Protein Research.

  • Clinical Proteomic Tumor Analysis Consortium (CPTAC). (2023). "Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays." National Cancer Institute.[2]

  • Rohm, F., et al. (2019). "A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles." Molecular Nutrition & Food Research.

  • USP Reference Standards. (2023). "Reference Standards to Support Quality of Synthetic Peptide Therapeutics." U.S. Pharmacopeia.

  • Schrader, M., et al. (2023). "Peptidomics: A Primer." Nature Reviews Methods Primers.

Sources

Application Notes and Protocols: Fmoc-Synthesis Strategies for L-Lysyl-L-Valine Production

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide and protein science. Its robustness, efficiency, and amenability to automation have made it the predominant method for producing peptides for research, therapeutic, and diagnostic applications. This guide provides an in-depth technical overview and detailed protocols for the synthesis of the dipeptide L-Lysyl-L-Valine, a fundamental building block that can be incorporated into more complex peptide structures.

The synthesis of L-Lysyl-L-Valine serves as an excellent model for illustrating the core principles of Fmoc-SPPS. It involves the sequential coupling of amino acids onto a solid support, with the Nα-amino group temporarily protected by the base-labile Fmoc group. The ε-amino group of the lysine side chain requires an orthogonal, acid-labile protecting group to prevent unwanted side reactions. This application note will detail the strategic considerations and practical execution of each step, from resin selection and amino acid coupling to final cleavage and purification.

Core Principles of Fmoc-SPPS

Fmoc-SPPS is a cyclical process involving three main steps: deprotection, coupling, and washing. The peptide chain is assembled from the C-terminus to the N-terminus while being anchored to an insoluble resin support.

  • The Solid Support: A polystyrene-based resin, such as Wang resin, is commonly used. The first amino acid is anchored to the resin via its C-terminus.[1]

  • Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the Fmoc group. This group is stable to the acidic conditions used for side-chain deprotection and cleavage but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] The removal of the Fmoc group proceeds via a β-elimination mechanism, liberating a free secondary amine on the resin-bound peptide.[2][3]

  • Side-Chain Protection: The reactive side chains of amino acids must be protected to prevent branching and other side reactions. For lysine, the ε-amino group is typically protected with a tert-butyloxycarbonyl (Boc) group.[4][5][6] The Boc group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[4][5]

  • Coupling: The incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the newly deprotected N-terminal amine of the resin-bound peptide. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/phosphonium salts such as HBTU, often used with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization.[7][8][9][10][11]

  • Cleavage: Once the peptide sequence is complete, it is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a strong acid, typically TFA, often in the presence of scavengers to quench reactive cationic species.[12][13][14]

Experimental Workflow for L-Lysyl-L-Valine Synthesis

Fmoc_SPPS_Workflow Resin Fmoc-Val-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 1 Wash1 DMF Wash Deprotection1->Wash1 2 Coupling Coupling (Fmoc-Lys(Boc)-OH, HBTU/HOBt, DIPEA) Wash1->Coupling 3 Wash2 DMF Wash Coupling->Wash2 4 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection2 5 Wash3 DCM Wash Deprotection2->Wash3 6 Cleavage Cleavage & Side-Chain Deprotection (TFA/TIS/H2O) Wash3->Cleavage 7 Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation 8 Purification Purification (RP-HPLC) Precipitation->Purification 9 Characterization Characterization (MS, HPLC) Purification->Characterization 10

Caption: Workflow for the Fmoc-SPPS of L-Lysyl-L-Valine.

Materials and Reagents

ReagentGradeSupplier (Example)
Fmoc-Val-Wang Resin (0.4-1.0 mmol/g)Synthesis GradeSigma-Aldrich
Fmoc-Lys(Boc)-OHSynthesis GradeAdvanced ChemTech
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeThermo Fisher Scientific
PiperidineACS Reagent GradeSigma-Aldrich
Dichloromethane (DCM)ACS Reagent GradeVWR
N,N'-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSigma-Aldrich
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Synthesis GradeChemPep
HOBt (1-Hydroxybenzotriazole)Synthesis GradeChemPep
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)98%Sigma-Aldrich
Diethyl EtherAnhydrousVWR
Acetonitrile (ACN)HPLC GradeThermo Fisher Scientific
Deionized Water18.2 MΩ·cm-
Ninhydrin Test Kit (Kaiser Test)-AAPPTec

Detailed Protocols

PART 1: Peptide Synthesis on Solid Support

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

1.1 Resin Preparation and Swelling

Rationale: Swelling the resin in a suitable solvent is crucial for ensuring that the reactive sites within the polymer matrix are accessible to reagents.[15] DMF is an excellent swelling solvent for polystyrene-based resins.

Protocol:

  • Weigh out an appropriate amount of Fmoc-Val-Wang resin (e.g., 250 mg for a 0.4 mmol/g loading resin to achieve 0.1 mmol scale).[16]

  • Place the resin in a peptide synthesis vessel equipped with a frit.

  • Add DMF (5-10 mL) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[15][16]

  • Drain the DMF.

1.2 Nα-Fmoc Deprotection of Valine

Rationale: The Fmoc group is removed by treatment with a secondary amine base, typically 20% piperidine in DMF.[16][17][18] The reaction proceeds via a base-catalyzed β-elimination mechanism.[2] A short initial treatment followed by a longer one ensures complete deprotection.

Protocol:

  • Add 20% (v/v) piperidine in DMF (5 mL) to the swollen resin.

  • Agitate for 2-3 minutes and drain.

  • Add a fresh portion of 20% piperidine in DMF (5 mL).

  • Agitate for 15-20 minutes.[16]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[16]

1.3 Monitoring Deprotection (Optional but Recommended)

Rationale: The completion of the deprotection step can be monitored by quantifying the Fmoc-piperidine adduct in the drained solution using UV spectrophotometry at ~301 nm.[19][20] This allows for the calculation of the initial resin loading.[20]

1.4 Coupling of Fmoc-Lys(Boc)-OH

Rationale: The incoming Fmoc-Lys(Boc)-OH is activated to form a reactive species that readily acylates the free amine on the resin-bound valine. HBTU, in the presence of HOBt and a tertiary base like DIPEA, is a highly efficient coupling system.[8][9] HBTU forms an active HOBt ester of the carboxylic acid, which then reacts with the amine.[10]

Protocol:

  • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents, ~140 mg for 0.1 mmol scale), HBTU (2.9 equivalents, ~110 mg), and HOBt (3 equivalents, ~46 mg) in DMF (~2 mL).

  • Add DIPEA (6 equivalents, ~105 µL) to the activation solution and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

1.5 Monitoring Coupling Completion (Kaiser Test)

Rationale: The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.[7][21][22][23] A negative result (colorless or yellow beads) indicates that the coupling reaction is complete.[22] A positive result (dark blue beads) signifies the presence of unreacted amines, necessitating a recoupling step.[21][22]

Protocol:

  • Take a small sample of resin beads (10-15) and wash them with ethanol.[19]

  • Add 2-3 drops each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in butanol, and phenol in butanol).[23]

  • Heat the sample at ~110°C for 5 minutes.[23]

  • Observe the color of the beads and the solution.

    • Blue beads/solution: Incomplete coupling. Repeat the coupling step (1.4).

    • Yellow/Colorless beads: Complete coupling. Proceed to the next step.

1.6 Final Nα-Fmoc Deprotection

Rationale: The N-terminal Fmoc group of the newly added lysine must be removed to yield the final dipeptide with a free N-terminal amine after cleavage.

Protocol:

  • Repeat the Fmoc deprotection procedure as described in section 1.2.

  • After the final DMF washes, wash the resin with DCM (3 x 5 mL) to prepare for cleavage.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

PART 2: Cleavage, Purification, and Characterization
2.1 Cleavage from Resin and Side-Chain Deprotection

Rationale: A strong acid cocktail is used to simultaneously cleave the peptide from the Wang resin linker and remove the Boc protecting group from the lysine side chain.[1][4][5] Trifluoroacetic acid (TFA) is the standard reagent for this purpose.[12][13][24] Scavengers like triisopropylsilane (TIS) and water are included to trap the highly reactive carbocations generated from the Boc group and the resin linker, preventing modification of the peptide.[12][13][14]

Protocol:

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.

  • Add the cleavage cocktail (5-10 mL per gram of resin) to the dry peptidyl-resin in the reaction vessel.[25]

  • Agitate the mixture at room temperature for 1.5-2 hours.[26]

  • Filter the TFA solution containing the cleaved peptide into a clean collection tube.

  • Wash the resin with a small volume of fresh TFA (2-3 times) and combine the filtrates.[26]

2.2 Peptide Precipitation and Isolation

Rationale: The crude peptide is precipitated from the acidic cleavage solution by adding a large volume of cold, non-polar solvent, typically diethyl ether. This separates the peptide from the soluble scavengers and protecting group byproducts.

Protocol:

  • Add the combined TFA filtrate dropwise to a 50 mL centrifuge tube containing cold diethyl ether (8-10 times the volume of the TFA solution).[26]

  • A white precipitate of the crude peptide should form.

  • Allow the peptide to precipitate fully by storing the tube at -20°C for at least 30 minutes.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2-3 times), centrifuging and decanting each time.

  • Dry the crude peptide pellet under vacuum.

2.3 Purification by Reverse-Phase HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying synthetic peptides.[27][28][29][30] Reverse-phase HPLC (RP-HPLC) separates the target peptide from deletion sequences, incompletely deprotected species, and other impurities based on hydrophobicity. A C18 column is commonly used, with a mobile phase gradient of water and acetonitrile, both typically containing a small amount of TFA (0.1%) as an ion-pairing agent to improve peak shape.[28]

Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 5-10% acetonitrile in water).

  • Filter the solution through a 0.22 µm syringe filter to remove any insoluble material.

  • Inject the sample onto a preparative or semi-preparative C18 RP-HPLC column.[30]

  • Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 60% acetonitrile over 30 minutes.

  • Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.

2.4 Characterization by Mass Spectrometry

Rationale: Mass spectrometry (MS) is used to confirm the identity of the synthesized peptide by verifying its molecular weight. Electrospray ionization (ESI) is a common technique for peptide analysis.

Protocol:

  • Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical molecular weight of L-Lysyl-L-Valine.

    • L-Lysine: C6H14N2O2, Monoisotopic Mass = 146.1055 Da

    • L-Valine: C5H11NO2, Monoisotopic Mass = 117.0790 Da

    • L-Lysyl-L-Valine (C11H23N3O3): 146.1055 + 117.0790 - 18.0106 (H2O) = 245.1739 Da

    • Expected m/z for [M+H]+: 246.1812

Quantitative Data Summary

ParameterValue/RangeRationale/Notes
Resin Loading 0.4 - 1.0 mmol/gStandard loading for Wang resins. Lower loading can be beneficial for longer or more difficult sequences.[31]
Amino Acid Equivalents 3 eq.Ensures a sufficient excess to drive the coupling reaction to completion.
Coupling Reagent Equivalents HBTU: 2.9 eq., HOBt: 3 eq.Near-equimolar amounts relative to the amino acid for efficient activation.
Base (DIPEA) Equivalents 6 eq.A sufficient excess to neutralize the amino acid salt and facilitate the coupling reaction.
Fmoc Deprotection Time 2-3 min + 15-20 minA two-step deprotection ensures complete removal of the Fmoc group.[16]
Coupling Reaction Time 1 - 2 hoursTypically sufficient for dipeptide formation. Monitor with Kaiser test for confirmation.
Cleavage Time 1.5 - 2 hoursAdequate time for cleavage from Wang resin and removal of the Boc group.[26]
Expected Crude Yield 70 - 90%Varies depending on the efficiency of each step.
Expected Purified Yield 40 - 60%Losses are expected during purification.

Conclusion

This guide provides a comprehensive framework for the successful synthesis, purification, and characterization of L-Lysyl-L-Valine using Fmoc-based solid-phase peptide synthesis. The principles and protocols detailed herein are foundational and can be adapted for the synthesis of more complex and modified peptides. By understanding the causality behind each experimental choice—from the selection of orthogonal protecting groups to the rationale for specific cleavage cocktails—researchers can troubleshoot and optimize their syntheses to achieve high-purity peptides for a wide range of scientific applications. Adherence to rigorous monitoring techniques, such as the Kaiser test, is paramount for ensuring the integrity of each step and the overall success of the synthesis.

References

  • ResearchGate. (2021). Fmoc solid phase peptide synthesis?. Retrieved from [Link]

  • WollPep. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • CEM Corporation. (n.d.). Fmoc-Lys(Boc)-Wang Resin (LL). Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • AAPPTec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from [Link]

  • AAPPTec Peptides. (n.d.). Preparing Low-Loading Fmoc-Amino Acid Wang Resins From High Substitution Wang Resin. Retrieved from [Link]

  • Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • AAPPTec Peptides. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. Retrieved from [Link]

  • WollPep. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • AAPPTec Peptides. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • AAPPTec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • AAPPTec Peptides. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Peptide and Protein Methylation Core. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Retrieved from [Link]

  • Springer. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • AAPPTec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • American Chemical Society. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • BioVera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • AAPPTec Peptides. (n.d.). Fmoc Removal with DBU. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • Biotage. (2023). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]

  • Biotage. (2023). How to purify synthetic peptides - what are the options?. Retrieved from [Link]

  • Wikipedia. (n.d.). HBTU. Retrieved from [Link]

  • AAPPTec Peptides. (n.d.). Peptide Purification. Retrieved from [Link]

  • ResearchGate. (2016). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?. Retrieved from [Link]

  • ResearchGate. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

Sources

Application Note: Enzymatic Synthesis of Lys-Val Dipeptide via Kinetically Controlled Proteolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the enzymatic synthesis of the dipeptide precursor


-Cbz-L-Lysyl-L-Valine Ethyl Ester (Cbz-Lys-Val-OEt)  using Trypsin  as the biocatalyst. Unlike traditional chemical synthesis (e.g., SPPS), which requires complex side-chain protection for Lysine, this enzymatic route leverages the natural specificity of Trypsin for the basic Lysine side chain, allowing for regioselective coupling under mild aqueous-organic conditions.

This guide focuses on a Kinetically Controlled Synthesis strategy, utilizing an activated ester donor to drive the reaction equilibrium toward peptide bond formation before hydrolysis dominates.

Strategic Analysis & Mechanism

The Challenge of Lys-Val Synthesis

Synthesizing peptides containing Lysine (Lys) and Valine (Val) presents unique chemical challenges:

  • Lysine: Contains a reactive

    
    -amino side chain that typically requires orthogonal protection (e.g., Boc/Fmoc) to prevent branching.
    
  • Valine: Sterically hindered at the

    
    -carbon, often slowing down coupling rates.
    
The Biocatalytic Solution: Trypsin

Trypsin (EC 3.4.21.4) is a serine protease that specifically cleaves peptide bonds at the carboxyl side of Lysine and Arginine.[1][2][3] By reversing this hydrolytic activity, we can synthesize bonds.

  • Why Trypsin? It requires the free, positively charged

    
    -amino group of Lysine for binding in its S1 specificity pocket (Asp189 interaction). This eliminates the need for side-chain protection, significantly improving atom economy.
    
  • Kinetic Control: We use an activated ester donor (Cbz-Lys-OEt). The enzyme rapidly forms an Acyl-Enzyme Intermediate . The nucleophile (Val-OEt) then attacks this intermediate faster than water does (Aminolysis > Hydrolysis), resulting in the dipeptide product.

Reaction Mechanism Diagram

ProteaseMechanism Enzyme Free Trypsin Complex Michaelis Complex (E-S) Enzyme->Complex + Donor Substrate Acyl Donor (Cbz-Lys-OEt) Substrate->Complex AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme - EtOH Product Dipeptide (Cbz-Lys-Val-OEt) AcylEnzyme->Product + Nucleophile (Val-OEt) (Aminolysis) Hydrolysis Hydrolysis Product (Cbz-Lys-OH) AcylEnzyme->Hydrolysis + H2O (Hydrolysis) Product->Enzyme Release Hydrolysis->Enzyme

Caption: Kinetic mechanism of Trypsin-catalyzed peptide synthesis. The pathway favors aminolysis over hydrolysis through excess nucleophile and solvent optimization.

Materials & Reagents

ComponentSpecificationRole
Enzyme Trypsin (Bovine Pancreas), TPCK-treatedCatalyst (TPCK inhibits chymotrypsin activity)
Acyl Donor

-Cbz-L-Lys-OEt

HCl
Activated ester substrate (P1 residue)
Nucleophile L-Val-OEt

HCl
Amine component (P1' residue)
Buffer 0.1 M Sodium Carbonate/Bicarbonate, pH 9.5Reaction medium
Co-Solvent Dimethylformamide (DMF) or Acetonitrile (ACN)Suppresses water activity; solubilizes substrates
Stabilizer Calcium Chloride (

)
Stabilizes Trypsin structure
Quenching 1 M Hydrochloric Acid (HCl)Stops reaction by pH shift

Experimental Protocol

Phase 1: Substrate Preparation

Objective: Prepare stock solutions ensuring the nucleophile is in the correct protonation state.

  • Nucleophile Stock (Valine):

    • Dissolve L-Val-OEt

      
       HCl (400 mM final concentration) in the Carbonate Buffer (pH 9.5).
      
    • Note: The high pH is critical. The

      
      -amino group of Valine (
      
      
      
      ) must be deprotonated to act as a nucleophile. The
      
      
      -amino group of Lysine (
      
      
      ) will remain mostly protonated, preventing it from acting as a nucleophile and causing polymerization.
  • Acyl Donor Stock (Lysine):

    • Dissolve

      
      -Cbz-L-Lys-OEt 
      
      
      
      HCl (100 mM final concentration) in DMF.
    • Target Ratio: We aim for a 4:1 molar excess of Nucleophile to Donor to favor synthesis over hydrolysis.

Phase 2: Enzymatic Coupling Reaction

Objective: Execute the kinetically controlled ligation.

  • Reaction Setup:

    • In a glass vial, combine the Nucleophile Stock and Acyl Donor Stock.

    • Adjust the solvent ratio to 90% Buffer / 10% DMF (v/v).

    • Add

      
       to a final concentration of 10 mM.
      
    • Equilibrate temperature to 25°C (Room Temp). Avoid high heat to prevent enzyme denaturation.

  • Initiation:

    • Add Trypsin powder or stock solution to a final concentration of 10 µM (approx. 1 mg/mL depending on specific activity).

    • Stir gently (magnetic stirring at 150 rpm). Do not vortex vigorously to avoid shear stress on the enzyme.

  • Monitoring:

    • Monitor the reaction by HPLC every 15 minutes.

    • Stopping Criterion: Stop when the Acyl Donor (Cbz-Lys-OEt) is >95% consumed. Prolonged incubation after donor consumption will lead to Secondary Hydrolysis (the enzyme will start cleaving the product).

Phase 3: Quenching & Purification
  • Quenching:

    • Lower the pH to 3.0 by adding 1 M HCl. This inactivates Trypsin and protonates the species for separation.

  • Extraction:

    • The product (Cbz-Lys-Val-OEt) is hydrophobic.[4] Extract 3x with Ethyl Acetate.

    • Wash the organic layer with saturated

      
       (removes unreacted acid) and Brine.
      
  • Purification:

    • Evaporate solvent.

    • If high purity is required, perform Preparative HPLC (C18 column, Water/ACN gradient with 0.1% TFA).

Process Workflow Diagram

Workflow Start Start: Substrate Prep Mix Mix: Donor (Lys) + Nucleophile (Val) Ratio 1:4 | pH 9.5 Start->Mix Catalysis Add Trypsin + CaCl2 Kinetic Control Phase Mix->Catalysis Check HPLC Check (15 min intervals) Donor Consumed? Catalysis->Check Check->Catalysis No (<95% Conv) Quench Quench: Acidify to pH 3.0 Check->Quench Yes (>95% Conv) Purify Extraction (EtOAc) & Evaporation Quench->Purify Final Final Product: Cbz-Lys-Val-OEt Purify->Final

Caption: Step-by-step workflow for the Trypsin-catalyzed synthesis of Cbz-Lys-Val-OEt.

Analytical Validation

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Cbz group).

Expected Retention Times (Relative)
  • H-Val-OEt: ~2-3 min (Void volume, polar).

  • Cbz-Lys-OH (Hydrolysis Byproduct): ~8-10 min.

  • Cbz-Lys-OEt (Donor): ~12-14 min.

  • Cbz-Lys-Val-OEt (Product): ~15-17 min (Most hydrophobic).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) High Hydrolysis RateIncrease Nucleophile concentration (up to 10:1). Increase % organic co-solvent (up to 20-30%).
No Reaction Enzyme InactiveCheck pH (Trypsin inactive < pH 7). Ensure

is present. Use fresh enzyme.
Product Degradation Secondary HydrolysisQuench reaction immediately upon donor consumption. Do not leave overnight.
Precipitation Substrate insolubilityUse DMSO instead of DMF. Reduce substrate concentration.

References

  • Schechter, I., & Berger, A. (1967).[5] On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications. Link

  • Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4868. Link

  • Kumar, D., & Bhalla, T. C. (2005). Microbial proteases in peptide synthesis: approaches and applications. Applied Microbiology and Biotechnology. Link

  • Thermo Fisher Scientific. (2018). Pierce Trypsin/Lys-C Protease Mix User Guide. Link

  • Nuijens, T., et al. (2019). Improving the Efficiency of the Thermolysin-Catalyzed Synthesis of Aspartame Precursor. Frontiers in Bioengineering and Biotechnology. Link

Sources

Application Notes and Protocols: Lys-Val Hydrochloride Formulation for Nutritional Supplements

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the development of oral nutritional supplements containing Lysyl-Valine hydrochloride (Lys-Val HCl). While individual amino acids L-lysine and L-valine are well-established in nutritional science, the use of the dipeptide form presents unique opportunities and challenges related to stability, bioavailability, and formulation. This guide outlines the core physicochemical properties of Lys-Val HCl, offers detailed protocols for developing powder and capsule-based supplements, specifies robust analytical methods for quality control, and discusses the relevant regulatory landscape. The methodologies are designed to be self-validating, with a strong emphasis on the scientific rationale behind each step to ensure product integrity and performance.

Introduction: The Rationale for Dipeptide Supplementation

L-lysine is an essential amino acid crucial for protein synthesis, calcium absorption, and immune function.[1] L-valine is a branched-chain amino acid (BCAA) that aids in muscle growth, tissue repair, and energy production. While typically supplemented as free-form amino acids, their delivery as a dipeptide, Lys-Val, is predicated on leveraging specific physiological mechanisms.

The primary advantage of dipeptide administration lies in its distinct absorption pathway. Di- and tripeptides are actively transported across the intestinal brush border membrane by the high-capacity, low-specificity peptide transporter 1 (PepT1). This process is often more efficient than the transport of free amino acids, which rely on a variety of saturable amino acid-specific carriers. By utilizing the PepT1 pathway, Lys-Val may offer enhanced absorption kinetics and bioavailability compared to a simple mixture of its constituent amino acids.

These application notes serve as a foundational resource for harnessing this potential, guiding the formulator from initial characterization to final product quality control.

Physicochemical Characterization of Lys-Val Hydrochloride

A thorough understanding of the active pharmaceutical ingredient (API) is the cornerstone of successful formulation. Lys-Val hydrochloride, as a dipeptide salt, possesses characteristics that must be quantified before development.

2.1 Key Properties and Recommended Analytical Methods

The following table summarizes the essential physicochemical properties and suggests appropriate analytical techniques for their characterization.

PropertyDescription & SignificanceRecommended Analytical Method(s)Typical Expected Result
Appearance Visual inspection provides a baseline for quality and consistency.Macroscopic and microscopic visual analysis.White to off-white crystalline powder.[2]
Solubility Determines solvent selection for analytical methods and predicts dissolution behavior. The hydrochloride salt form is expected to enhance water solubility.[2]USP <795> method; equilibrium solubility in water, ethanol, and relevant buffer systems (e.g., pH 1.2, 6.8).Highly soluble in water (>100 mg/mL).[3][4]
Moisture Content Affects flowability, stability (hydrolysis), and accurate weighing.Karl Fischer titration (USP <921>).Typically < 5%, but must be determined empirically.
pH (1% w/v solution) Influences stability, taste, and compatibility with other excipients.Potentiometry (pH meter).Expected to be in the acidic range (pH 4-6) due to the hydrochloride salt.
Hygroscopicity Tendency to absorb moisture from the air, which can lead to physical clumping and chemical degradation.Dynamic Vapor Sorption (DVS) analysis or gravimetric analysis after storage at controlled high humidity (e.g., 75% RH).To be determined; requires careful handling and storage if found to be hygroscopic.[5]
Melting Point A key indicator of purity and polymorphic form.Differential Scanning Calorimetry (DSC) or capillary melting point apparatus.A sharp melting point is indicative of high purity.[3][4][5]

2.2 Stability Profile

The peptide bond in Lys-Val is susceptible to hydrolysis, particularly at pH extremes and elevated temperatures. The hydrochloride salt form generally confers greater stability.[2]

  • pH Stability: Lys-Val is expected to be most stable in acidic conditions (pH < 4).[6] Hydrolysis rates increase in neutral and alkaline environments. A pH-rate profile study is essential.

  • Thermal Stability: Store in a controlled, cool environment (below 30°C) and protected from light.[6] Forced degradation studies (e.g., 60°C) should be performed to identify potential degradation products.

  • Storage: The material should be stored in tightly sealed containers in a dry place to protect it from moisture and light.[5]

Formulation Development for Oral Supplements

The goal is to create a stable, homogenous formulation that ensures accurate dosing and is suitable for large-scale manufacturing. Powder-based formulations (for sachets or bulk tubs) and hard-shell capsules are the most common formats for amino acid supplements.

3.1 The Role of Excipients

Excipients are pharmacologically inactive substances that are critical for the manufacturing process, stability, and performance of the final product.[7][8][9]

Excipient ClassFunctionExamples
Bulking Agents / Fillers Increase the volume of the formulation to ensure a practical and handleable dosage size.[10]Microcrystalline Cellulose (MCC), Dicalcium Phosphate, Maltodextrin.[11]
Flow Aids / Glidants Improve the flowability of the powder blend, which is crucial for uniform die filling in tableting or capsule filling.Silicon Dioxide, Talc.[11]
Lubricants Prevent the powder blend from sticking to manufacturing equipment (e.g., capsule dosators, tablet punches).Magnesium Stearate (vegetable source preferred).[8][11]
Disintegrants Facilitate the rapid breakup of a compressed tablet or capsule plug upon contact with moisture in the GI tract.[10][11]Croscarmellose Sodium, Sodium Starch Glycolate.

3.2 Experimental Workflow for Formulation Development

The following diagram illustrates a logical workflow for developing a Lys-Val HCl nutritional supplement.

G cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation & Process Development cluster_2 Phase 3: Quality Control & Stability API API Characterization (Lys-Val HCl) Excipient Excipient Screening (Compatibility) API->Excipient  Informs Selection Blend Lab-Scale Blending Trials (Geometric Dilution) Excipient->Blend Prototype Prototype Manufacturing (Capsule/Sachet) Blend->Prototype QC Finished Product QC Testing (Assay, Purity, Uniformity) Prototype->QC Stability ICH Stability Studies (Accelerated & Real-Time) QC->Stability Stability->Blend Feedback Loop for Reformulation

Caption: Formulation Development Workflow for Lys-Val HCl Supplements.

3.3 Protocol: Powder-in-Sachet/Bulk Formulation

This protocol targets a simple, cost-effective formulation for direct mixing with water or other beverages.

Objective: To prepare a 100g pilot batch of a powder blend containing 50% Lys-Val HCl.

Materials & Equipment:

  • Lys-Val Hydrochloride: 50.0 g

  • Microcrystalline Cellulose (Filler): 49.0 g

  • Silicon Dioxide (Flow Aid): 1.0 g

  • V-blender or Turbula mixer

  • Sieves (e.g., 20 mesh and 60 mesh)

  • Calibrated balance

Methodology:

  • Sieving: Individually pass all excipients and the Lys-Val HCl through a 20-mesh sieve to break up any aggregates. This ensures particle size uniformity.

  • Pre-Blending: In a polyethylene bag, combine the silicon dioxide with an equal amount of microcrystalline cellulose (~1.0 g). Mix vigorously for 2 minutes. This step de-agglomerates the flow aid.

  • Geometric Dilution: a. Add the Lys-Val HCl (50.0 g) to the V-blender. b. Add the pre-blend from Step 2, followed by an approximately equal amount of the remaining microcrystalline cellulose (~51 g total). c. Blend for 5 minutes. d. Add the remaining microcrystalline cellulose and blend for an additional 15 minutes. Causality: Geometric dilution is critical for achieving a homogenous mixture when one component (the API) is in high concentration.

  • Final Sieving (Optional): Pass the final blend through a 60-mesh sieve to ensure a fine, uniform powder.

  • Packaging: Accurately weigh the blend into airtight sachets or containers.

3.4 Protocol: Hard-Shell Capsule Formulation

This protocol is for creating a precise unit dose form.

Objective: To prepare a batch for 100 capsules, with each size '0' capsule containing 250 mg of Lys-Val HCl. (Target fill weight: 500 mg).

Materials & Equipment:

  • Lys-Val Hydrochloride: 25.0 g

  • Microcrystalline Cellulose (Filler): 24.5 g

  • Magnesium Stearate (Lubricant): 0.5 g

  • Size '0' Hard-Shell Capsules (e.g., HPMC or Gelatin)

  • Manual or semi-automatic capsule filling machine

  • (Other equipment as listed in 3.3)

Methodology:

  • Blending (Steps 1-3 from Protocol 3.3): Prepare the main blend of Lys-Val HCl and microcrystalline cellulose using the geometric dilution technique described previously. Do NOT add the magnesium stearate at this stage.

  • Lubrication: Add the magnesium stearate (0.5 g) to the V-blender containing the main blend. Mix for only 2-3 minutes. Causality: Over-blending with a lubricant can create a hydrophobic film on the particles, potentially hindering dissolution. A short blending time is sufficient to coat the particles for effective lubrication.

  • Encapsulation: Transfer the final blend to the capsule filling machine. Adjust the settings to achieve the target fill weight of 500 mg per capsule.

  • In-Process Checks: Periodically check the weight of filled capsules to ensure dosage uniformity. A typical acceptance criterion is ±5% of the target weight.

  • Cleaning & Polishing: Remove any extraneous powder from the outside of the capsules using a soft cloth or a capsule polishing machine.

Quality Control and Analytical Protocols

Robust analytical testing is non-negotiable to ensure the identity, purity, strength, and quality of the final product. The methods must be validated according to ICH guidelines.[12]

4.1 Protocol: Identification and Assay by HPLC-UV

This method provides a reliable way to identify and quantify Lys-Val HCl in both the raw material and the finished product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)[13]

  • Data acquisition software

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B for 2 min, ramp to 90% B over 10 min, hold for 2 min, return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (for the peptide bond)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of Lys-Val HCl reference standard at 1.0 mg/mL in water. Create a calibration curve by diluting this stock to concentrations ranging from 10 to 250 µg/mL.

  • Sample Preparation (Finished Product): a. For powder blends, accurately weigh an amount of powder equivalent to 10 mg of Lys-Val HCl into a 100 mL volumetric flask. Add ~70 mL of water, sonicate for 10 minutes to dissolve, and dilute to volume. b. For capsules, use the composite of 10 capsules. c. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples. The retention time of the major peak in the sample should match that of the reference standard. Quantify the amount of Lys-Val HCl in the sample by comparing its peak area to the calibration curve.

4.2 Protocol: Content Uniformity of Capsules

This test ensures that each capsule contains a consistent dose of the active ingredient.

Procedure:

  • Select 10 individual capsules from the batch.

  • Prepare each capsule as a separate sample following the sample preparation steps in Protocol 4.1.

  • Analyze each of the 10 samples by HPLC.

  • Acceptance Criteria (per USP <905>): The amount of active ingredient in each of the 10 capsules must be within 85-115% of the label claim, and the Relative Standard Deviation (RSD) of the 10 results should be ≤ 6.0%.

4.3 Protocol: Stability Testing

Stability studies are performed to establish the product's shelf life.

Procedure:

  • Package the finished product in its final proposed commercial packaging.

  • Store batches under the following conditions (per ICH guidelines):

    • Long-Term: 25°C / 60% RH

    • Accelerated: 40°C / 75% RH

  • Pull samples at specified time points (e.g., 0, 1, 3, 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

  • Test the samples for Assay, Purity (presence of degradation products via HPLC), and Moisture Content.

  • The shelf life is determined by the time point at which the product no longer meets its release specifications.

Regulatory Considerations for Dipeptide Supplements

The regulatory status of peptides in nutritional supplements is complex and evolving.

  • Dietary Supplement Health and Education Act (DSHEA): In the United States, a dietary supplement must contain a "dietary ingredient." While amino acids are clearly defined as such, synthetic peptides may be considered unapproved new drugs if they do not have a history of use in the food supply prior to 1994.[14]

  • FDA Scrutiny: The FDA regulates peptides as drugs if they consist of 40 or fewer amino acids.[15] The agency has issued warning letters to companies marketing peptides with therapeutic claims, and many peptides have been placed on lists that raise safety concerns, making them ineligible for compounding.[14][15]

  • Path to Market: Formulators must ensure that Lys-Val HCl is either a component of an FDA-approved drug, has a USP-NF monograph, or is recognized as a legitimate dietary ingredient.[15] Marketing must be carefully controlled to avoid making disease-treatment claims. It is imperative to consult with regulatory experts before commercializing a product containing a novel dipeptide.

The following diagram outlines the key decision points in the regulatory pathway.

G Start Is Lys-Val HCl a 'Dietary Ingredient' under DSHEA? Pre1994 History of food use before Oct. 15, 1994? Start->Pre1994 No Market Proceed as Dietary Supplement (No Disease Claims) Start->Market Yes NDI New Dietary Ingredient (NDI) Notification Required Pre1994->NDI No Pre1994->Market Yes NDI->Market FDA Acknowledges Drug Regulated as a Drug (Requires IND/NDA) NDI->Drug FDA Objects or Safety Concerns Raised

Caption: Simplified Regulatory Decision Pathway for Peptides in the US.

References

  • PubChem. Valacyclovir Hydrochloride. [Link]

  • ResearchGate. Stability of valacyclovir: Implications for its oral bioavailability | Request PDF. [Link]

  • PubMed. Stability of valacyclovir hydrochloride in extemporaneously prepared oral liquids. [Link]

  • Google Patents. US20070112193A1 - Valacyclovir process.
  • Scholars Research Library. Development and validation of new analytical methods for the estimation of Valacyclovir hydrochloride in pharmaceutical dosage form. [Link]

  • PubChem. Valacyclovir. [Link]

  • USP-NF. Valacyclovir Hydrochloride. [Link]

  • Google Patents.
  • ResearchGate. Analytical method development and validation of Valacyclovir to estimate from its formulation. [Link]

  • Quest Nutra Pharma. Excipients used in Nutritional Supplements. [Link]

  • WebMD. Lysine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • ResearchGate. Formulation of Milk Protein-Derived Dipeptidyl Peptidase-IV Inhibitory Peptides Rich Dietary Supplement: Opportunities and Challenges. [Link]

  • FDA. Dietary Supplements Guidance Documents & Regulatory Information. [Link]

  • PMC. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. [Link]

  • Vetoquinol USA. Viralys®. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydroch. [Link]

  • Supplement Factory. What Are Excipients? | Manufacturing. [Link]

  • PMC. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. [Link]

  • Google Patents.
  • NutriSport Pharmacal. The Role of Excipients in Nutraceuticals. [Link]

  • Holt Law. The Unregulated World of Peptides: A Legal Minefield for Providers. [Link]

  • ResearchGate. (PDF) An Efficient and Large Scale Process for Synthesis of Valacyclovir. [Link]

  • Makers Nutrition. Exploring Excipients in the Nutraceutical Market. [Link]

  • Regenerative Medicine Center. Legal Insight Into Peptide Regulation. [Link]

  • Drug Discovery World. From injections to pills: oral peptides set to transform drug development. [Link]

  • Google Patents.
  • Shimadzu. 01-00407-EN Analysis of valacyclovir hydrochloride in accordance with Japanese Pharmacopoeia. [Link]

  • Top Health Gear. Research Peptide Regulations: Navigating Legal and Compliance Issues. [Link]

  • Vitacost Blog. A Guide to Excipients in Vitamins and Supplements. [Link]

  • ResearchGate. (PDF) A New Hemihydrate of Valacyclovir Hydrochloride. [Link]

  • PMC. Preparation and Encapsulation of DPP-IV Inhibitory Peptides: Challenges and Strategies for Functional Food Development. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reverse-Phase HPLC Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing of Lys-Val

Welcome to our dedicated guide for researchers, scientists, and drug development professionals encountering peak tailing with the dipeptide Lys-Val in reverse-phase high-performance liquid chromatography (RP-HPLC). As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of the issue, enabling you to make informed decisions and develop robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is my Lys-Val peak tailing in my RP-HPLC chromatogram?

Peak tailing for Lys-Val, a basic peptide, is most commonly caused by secondary interactions between the positively charged lysine residue and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][2] These silanol groups can become deprotonated and negatively charged, leading to a strong, undesirable ionic interaction with the analyte.[3][4] This creates a mixed-mode retention mechanism (hydrophobic and ionic), where a portion of the analyte molecules is retained longer, resulting in a tailed peak.[1]

Q2: I'm using a standard C18 column. Is this the right choice for a basic peptide like Lys-Val?

While C18 columns are the workhorses of RP-HPLC, their suitability for basic peptides depends heavily on the column's quality and the mobile phase conditions.[5][6] Older "Type A" silica columns often have a higher population of acidic silanol groups, which exacerbates tailing with basic compounds.[3] Modern, high-purity "Type B" silica columns with high bonding density and end-capping significantly reduce accessible silanols, improving peak shape for basic analytes.[3][7] For particularly challenging separations, consider columns specifically designed for peptides or those with alternative stationary phases.[8]

Q3: How does Trifluoroacetic Acid (TFA) help reduce peak tailing?

Trifluoroacetic acid (TFA) is a crucial mobile phase additive that addresses peak tailing through two primary mechanisms:

  • Silanol Suppression: At a typical concentration of 0.1%, TFA lowers the mobile phase pH to around 2.[3] This acidic environment protonates the residual silanol groups on the silica surface, neutralizing their negative charge and minimizing the secondary ionic interactions with the positively charged lysine residue.[1][9]

  • Ion-Pairing: TFA acts as an ion-pairing agent.[10][11] The trifluoroacetate anion (CF₃COO⁻) forms a neutral ion pair with the protonated amine groups of the Lys-Val peptide (R-NH₃⁺).[12] This neutral complex has increased hydrophobicity, leading to better retention by the non-polar stationary phase and masking the basic sites from interacting with silanols.[13]

Q4: What is the optimal concentration of TFA to use?

A concentration of 0.1% (v/v) TFA in both the aqueous and organic mobile phases is a standard and effective starting point for most peptide separations, including Lys-Val.[10][13] However, for peptides with multiple positive charges, research suggests that increasing the TFA concentration to 0.2-0.25% can sometimes provide optimal resolution.[14] It is important to note that while effective for UV detection, TFA can cause signal suppression in mass spectrometry (LC-MS) applications.[5][11]

Q5: Can I just lower the pH with another acid, like formic acid?

Yes, other acids like formic acid are often used, especially in LC-MS, because they are less ion-suppressing. However, formic acid is a weaker acid than TFA. A 0.1% formic acid solution will result in a higher mobile phase pH compared to 0.1% TFA. At this higher pH, more silanol groups may be ionized, potentially leading to increased peak tailing. Therefore, while formic acid is better for MS compatibility, TFA generally provides superior peak shape for basic peptides due to more effective silanol suppression.[8]

In-Depth Troubleshooting Guide

When encountering peak tailing with Lys-Val, a systematic approach is key to identifying and resolving the root cause. This guide provides a logical workflow, from simple checks to more advanced method modifications.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step decision-making process for diagnosing and fixing peak tailing.

Troubleshooting_Workflow start Start: Peak Tailing Observed for Lys-Val check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks yes_all_peaks Indicates a Systemic Issue (Pre-Column) check_all_peaks->yes_all_peaks Yes no_only_lys_val Indicates a Chemical Interaction Issue (Analyte-Specific) check_all_peaks->no_only_lys_val No check_frit Check for Blocked Column Frit or Column Void yes_all_peaks->check_frit protocol_frit Action: Reverse-flush column or replace if necessary. [23] check_frit->protocol_frit check_extracolumn Check for Excessive Extra-Column Volume protocol_frit->check_extracolumn action_extracolumn Action: Use shorter, narrower ID tubing. Ensure proper fitting connections. [3] check_extracolumn->action_extracolumn check_mobile_phase Is Mobile Phase pH < 3? Is 0.1% TFA present in A and B? no_only_lys_val->check_mobile_phase no_mobile_phase Mobile Phase Optimization Needed check_mobile_phase->no_mobile_phase No yes_mobile_phase Further Optimization Required check_mobile_phase->yes_mobile_phase Yes protocol_mobile_phase Protocol: Prepare fresh mobile phase with 0.1% TFA. Verify pH. [2] no_mobile_phase->protocol_mobile_phase check_column Is the column old or a 'Type A' silica? yes_mobile_phase->check_column yes_column Column Performance Issue check_column->yes_column Yes no_column Advanced Troubleshooting check_column->no_column No action_column Action: Replace with a new, high-purity, end-capped C18 or a peptide-specific column. [6] yes_column->action_column check_overload Is sample concentration too high? no_column->check_overload action_overload Action: Dilute sample and reinject. [7] check_overload->action_overload Yes

Caption: Troubleshooting workflow for Lys-Val peak tailing.

Step 1: Diagnose the Scope of the Problem
  • Observation: Look at your entire chromatogram. Does only the Lys-Val peak exhibit tailing, or do all peaks show asymmetry?

  • Interpretation & Action:

    • All Peaks Tailing: This typically points to a physical or system-level problem occurring before the separation begins.[15]

      • Blocked Column Frit: Particulates from the sample, mobile phase, or system wear can clog the inlet frit, distorting flow and causing peak deformation for all analytes.[15] Solution: Try reverse-flushing the column (disconnect from the detector first). If this doesn't work, the column may need to be replaced.[1]

      • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector and the column, or between the column and the detector, can cause band broadening and tailing.[7][16] Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep lengths to a minimum.

    • Only Lys-Val Peak Tailing: This strongly suggests a specific chemical interaction between your analyte and the stationary phase—the classic cause of peak tailing for basic compounds.[16] Proceed to Step 2.

Step 2: Verify and Optimize the Mobile Phase

The mobile phase is your most powerful tool for controlling peak shape.[17]

  • Causality: The pH of the mobile phase directly controls the ionization state of both the Lys-Val peptide and the stationary phase's residual silanol groups.[2][18] The goal is to protonate the silanols (making them neutral) while ensuring the analyte remains protonated and consistently charged.

  • Verification:

    • TFA Concentration: Ensure you are using 0.1% TFA in both your aqueous (Solvent A) and organic (Solvent B) mobile phases. Inconsistent additive concentration can cause baseline shifts and affect peak shape during a gradient.

    • pH Level: A 0.1% TFA solution should yield a pH of approximately 2. This low pH is critical for suppressing silanol activity.[3]

    • Freshness: Mobile phases, especially aqueous ones, can change pH over time or support microbial growth. Prepare fresh mobile phase for your experiments.[16]

  • Experimental Protocol: Preparation of 0.1% TFA Mobile Phase

    • Objective: To prepare 1 liter of Solvent A (Water with 0.1% TFA).

    • Materials: HPLC-grade water, HPLC-grade acetonitrile, high-purity TFA.

    • Procedure: a. Measure 1000 mL of HPLC-grade water into a clean, appropriate solvent bottle. b. Using a calibrated pipette, carefully add 1.0 mL of TFA to the water. c. Cap the bottle and swirl gently to mix. d. Degas the solution using sonication or vacuum filtration. e. Repeat the process for Solvent B, substituting water with HPLC-grade acetonitrile.

Step 3: Evaluate Column Hardware and Chemistry

If mobile phase optimization does not resolve the issue, the column itself is the next logical focus.

  • Causality: Not all C18 columns are created equal. The underlying silica chemistry, including the purity of the silica and the effectiveness of the end-capping process, plays a huge role in minimizing secondary silanol interactions.[3][19]

    • Silica Purity: High-purity silica has fewer metallic impurities, which can activate adjacent silanol groups and worsen tailing.[4][5]

    • End-capping: After the C18 chains are bonded to the silica, a smaller reagent (like trimethylsilane) is used to "cap" the remaining accessible silanol groups, effectively shielding them from interaction with analytes.[7][19] Incomplete end-capping leaves active sites exposed.

  • Action Plan:

    • Assess Column Age/History: A column that has been used extensively, especially with aggressive mobile phases, may have a degraded stationary phase.

    • Switch to a High-Performance Column: Replace the current column with a modern, high-purity, fully end-capped C18 column. Columns marketed specifically for peptide or small molecule basic compound analysis are excellent choices as they are manufactured and QC-tested to ensure good peak shape for these challenging analytes.[6][8]

Step 4: Consider Secondary Factors
  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[20]

    • Action: Prepare a 1:10 dilution of your sample and inject it again. If the peak shape improves significantly, sample overload was a contributing factor.

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and speeding up mass transfer kinetics.

    • Action: Try setting the column temperature to 35-45°C.[6][21]

Summary of Key Parameters and Their Effects
ParameterRecommended SettingRationale for Resolving Lys-Val Tailing
Mobile Phase Additive 0.1% Trifluoroacetic Acid (TFA)Suppresses silanol ionization (pH ≈ 2) and acts as an ion-pairing agent to mask the basic lysine residue.[9][10][13]
Mobile Phase pH < 3.0Ensures residual silanol groups on the silica stationary phase are fully protonated and neutral, preventing ionic interactions.[1][3]
Column Chemistry High-Purity, End-Capped "Type B" Silica C18Minimizes the number of available acidic silanol sites that can cause secondary retention and peak tailing.[3][7]
Sample Concentration Low (within detector linearity)Prevents overloading of the stationary phase, which can lead to peak fronting or tailing.[20]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • GMP Insiders. (2023, December 29). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • ResearchGate. (2008, October 26). the role of TFA on Reverse phase chromatography? Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. In Methods in molecular biology (Clifton, N.J.) (Vol. 548, pp. 3–33). [Link]

  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • Al-Rimawi, F. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 5(29), 18321–18326. [Link]

  • ResearchGate. (2016, August 15). Which is the best Preparative HPLC column for peptide purification? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Lysine. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
  • Pereira, J. C., et al. (2021). Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. Foods, 10(7), 1597. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip: The Role of End-Capping in RP. Retrieved from [Link]

  • Turcu, R. P., Ciurescu, G., & Olteanu, M. (2017). Use of an RP-HPLC method to determine the lysine content in seven varieties of peas.
  • Chromatography Online. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • Chromatography Forum. (2008, February 13). high pH mobile phase (RP-HPLC). Retrieved from [Link]

  • Separation Science. (n.d.). Silica Purity #2 – Silanols. Retrieved from [Link]

  • BenchChem. (2025). improving the stability of Gly-Val-Lys in solution.

Sources

Technical Support Center: Optimizing Lys-Val Dipeptide Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dipeptide Instability Paradox

Researchers working with Lys-Val often encounter a counter-intuitive stability profile. Unlike longer peptides where aggregation or oxidation are primary concerns, dipeptides like Lys-Val are uniquely susceptible to Diketopiperazine (DKP) formation —a rapid, pH-driven cyclization that renders the molecule biologically inert.

This guide provides the mechanistic grounding and actionable protocols to stabilize Lys-Val. The core directive is simple: Control the protonation state of the N-terminal amine.

The Mechanism: Why pH Controls Stability

To troubleshoot Lys-Val stability, you must understand the "Enemy": intramolecular cyclization.

The Chemical Pathway

The N-terminal


-amino group of the Lysine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond between Lysine and Valine. This releases water and forms a cyclic 6-membered ring (DKP).

Crucial pKa Data for Lys-Val:

  • 
    -Carboxyl (Val): 
    
    
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Amine (Lys - The Nucleophile): 
    
    
    
    [1]
  • 
    -Amine (Lys Side Chain): 
    
    
    
The pH Switch
  • pH > 8.0: The

    
    -amine is deprotonated (
    
    
    
    ). It is highly nucleophilic. Result: Rapid cyclization (Degradation).
  • pH < 5.0: The

    
    -amine is protonated (
    
    
    
    ). It loses nucleophilicity. Result: Cyclization is chemically blocked.
Visualization: The DKP Trap

The following diagram illustrates the degradation pathway and where pH exerts control.

DKP_Mechanism cluster_0 Control Point Linear Linear Lys-Val (Active) Linear->Linear pH < 5.0 (Maintains H+) Deprotonated Deprotonated N-Terminus (Reactive Species) Linear->Deprotonated pH > 7.0 (Loss of H+) Transition Tetrahedral Intermediate Deprotonated->Transition Nucleophilic Attack DKP Cyclic DKP (Inactive Impurity) Transition->DKP - H2O

Caption: Figure 1. The pH-dependent switch for Lys-Val degradation. High pH deprotonates the N-terminus, triggering the cascade toward the cyclic DKP impurity.

Troubleshooting Guide: Diagnostics & Solutions

Use this matrix to diagnose issues observed during Lys-Val handling.

SymptomProbable CauseMechanismCorrective Action
New Peak in HPLC (RRT ~1.1-1.2)DKP FormationSample pH was likely neutral or basic (pH > 7) during processing or storage.Acidify: Adjust formulation to pH 4.5–5.5 using Acetate or Citrate buffer.
Loss of Potency (No precip.)CyclizationThe cyclic DKP form is biologically inactive but soluble.Freeze: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Precipitation Isoelectric AggregationpH is near the pI of Lys-Val (~9.7). Solubility is lowest here.Shift pH: Move pH away from 9.7. Target pH 5.0 for optimal stability AND solubility.
Broad Peak / Shoulder HydrolysispH is too low (< 2.0) or too high (> 10.0).Buffer Exchange: Move to a mild buffering system (pH 4.0–6.0).

Experimental Protocols

Protocol A: Determining the Stability Window (pH Profiling)

Objective: Empirically verify the optimal pH for your specific concentration and temperature.

  • Buffer Preparation (50 mM):

    • Prepare 5 buffers: Citrate (pH 3.0, 4.0, 5.0), Phosphate (pH 6.0, 7.0, 8.0). Note: Phosphate is used here only to demonstrate instability at neutral pH.

  • Sample Preparation:

    • Dissolve Lys-Val to a final concentration of 1 mg/mL in each buffer.

  • Stress Incubation:

    • Aliquot samples into HPLC vials.

    • Incubate at 40°C (accelerated condition) for 24, 48, and 72 hours.

  • Analysis:

    • Analyze via RP-HPLC (C18 column).

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

    • Detection: UV at 214 nm (peptide bond).

  • Data Plotting:

    • Plot "% Remaining Area" vs. Time for each pH.

    • Success Metric: The slope of degradation should be near zero for pH 4–5.

Protocol B: Optimized Formulation Workflow

Objective: Create a stable stock solution for biological assays.

Formulation_Workflow Weigh 1. Weigh Lys-Val Lyophilizate Solvent 2. Dissolve in 10mM Acetate Buffer (pH 5.0) Weigh->Solvent Check 3. Verify pH (Target 5.0 ± 0.2) Solvent->Check Check->Solvent pH Drift Filter 4. Sterile Filter (0.22 µm PVDF) Check->Filter pH OK Aliquot 5. Aliquot & Flash Freeze (-80°C preferred) Filter->Aliquot

Caption: Figure 2. Recommended workflow for preparing stable Lys-Val stock solutions.

Frequently Asked Questions (FAQ)

Q: Can I use PBS (Phosphate Buffered Saline) for Lys-Val? A: Avoid if possible. PBS typically has a pH of 7.4. At this pH, the Lysine


-amine is partially deprotonated, accelerating DKP formation. If PBS is required for the assay, dissolve the peptide in mild acid (pH 4-5) first, and dilute into PBS immediately prior to use.

Q: Why does my Lys-Val precipitate at pH 9-10? A: This is the Isoelectric Point (pI) effect. The pI of Lys-Val is approximately 9.7 (Average of Lys


-amine 

~8.95 and Lys side-chain

~10.53). Zwitterions have net zero charge at their pI, leading to minimum solubility and maximum aggregation risk.

Q: Is the DKP form toxic? A: Generally, diketopiperazines are not overtly toxic in cellular assays, but they are inactive . They will not bind to the target receptor intended for the linear peptide, leading to false negatives in your potency data.

Q: How long can I keep the solution at 4°C? A: At pH 5.0, Lys-Val is stable for 1–2 weeks at 4°C. At pH 7.4, degradation can be detectable within 24–48 hours. Always validate with the Protocol A described above.

References

  • Vertex AI Search. (2023). Mechanistic Study of Diketopiperazine Formation. Retrieved from 2

  • Steinberg, S. (2021). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Retrieved from 3

  • Sigma-Aldrich. (2023). Amino Acid pKa and Solubility Reference Chart. Retrieved from

  • Bachem. (2023). Handling and Storage Guidelines for Peptides. Retrieved from 4

Sources

Technical Support Center: Removing Trifluoroacetic Acid (TFA) from Lys-Val HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Counter-ion Exchange and Purification of Lys-Val Dipeptide Target Audience: Researchers, Formulation Scientists, and Process Chemists

Core Directive: The Technical Imperative

In solid-phase peptide synthesis (SPPS), Trifluoroacetic acid (TFA) is the standard cleavage agent.[1][2] Consequently, synthetic peptides like Lys-Val (Lysine-Valine) are typically isolated as TFA salts. While useful for HPLC separation, TFA is cytotoxic, alters biological assay data (e.g., by inhibiting cell proliferation or modifying saturation binding), and interferes with infrared (IR) spectroscopy [1, 2].

For clinical and biological applications, converting the peptide to a Hydrochloride (HCl) salt is the industry standard. This guide provides the validated protocols to effect this exchange for Lys-Val, a dipeptide with specific solubility and stability considerations.

Diagnostic & Assessment (FAQ)

Q: How do I confirm if my Lys-Val sample contains TFA? A: Do not rely on standard HPLC-UV, as TFA is transparent at many wavelengths or elutes in the void volume. Use these definitive methods:

  • Ion Chromatography (IC): The gold standard for quantifying trifluoroacetate vs. chloride ions [3].

  • 19F-NMR: Highly specific for detecting the CF3 group of TFA.

  • FT-IR Spectroscopy: Look for a characteristic TFA counter-ion band near 1670 cm⁻¹ , which disappears upon successful exchange to HCl [2].

Q: Why is Lys-Val HCl hygroscopic, and how does this affect handling? A: Lysine peptides in their HCl salt form are extremely hygroscopic (water-attracting). Unlike the TFA salt, which is often a fluffy powder, the HCl salt may become a sticky oil or gel if exposed to air.

  • Action: Handle Lys-Val HCl in a desiccator or glovebox. Store at -20°C in sealed vials [4].

Strategic Decision Making

Choose the removal method based on your available equipment and sample scale.

TFA_Removal_Strategy cluster_tips Critical Checkpoints Start Start: Lys-Val TFA Salt Scale Sample Scale? Start->Scale Small < 100 mg Scale->Small Analytical/Pilot Large > 100 mg Scale->Large Prep/Process MethodA Method A: HCl Lyophilization (Standard Lab Protocol) Small->MethodA MethodB Method B: Ion Exchange Resin (Scalable/Gentle) Large->MethodB Check1 Is Lyophilizer Acid-Resistant? MethodA->Check1 Check2 Is Peptide Acid-Labile? MethodA->Check2

Figure 1: Decision matrix for selecting the optimal TFA removal strategy based on scale and constraints.

Detailed Protocols
Method A: HCl Lyophilization (The "Freeze-Down" Method)

Best for: Small batches (<100 mg) and laboratories equipped with lyophilizers.

Scientific Rationale: This method relies on the volatility of TFA and the higher acidity of HCl (pKa ~ -7) compared to TFA (pKa ~ 0).[3] By adding excess HCl, the equilibrium shifts, protonating the TFA (making it volatile) and pairing the peptide with Cl⁻. Repeated lyophilization removes the volatile TFA and excess HCl [5].

Protocol Steps:

  • Dissolution: Dissolve the Lys-Val TFA salt in 10 mM HCl (aqueous) at a concentration of 1–2 mg/mL.

    • Note: Recent studies suggest 10 mM HCl is optimal. Higher concentrations (100 mM) do not significantly improve exchange efficiency but increase the risk of acid hydrolysis [2].

  • Equilibration: Allow the solution to stand at room temperature for 1-5 minutes . This ensures the counter-ion equilibrium is established.

  • Freezing: Freeze the solution completely using liquid nitrogen or a -80°C freezer.

  • Lyophilization: Lyophilize (freeze-dry) overnight until a dry powder is obtained.

    • Critical: Ensure your lyophilizer is equipped with an acid trap (e.g., NaOH trap) to prevent HCl/TFA vapors from corroding the vacuum pump.

  • Repetition: Redissolve the powder in fresh 10 mM HCl and repeat steps 3-4 at least two more times (Total of 3 cycles).

  • Final Wash: For the final cycle, dissolve in pure water (Milli-Q) to remove any residual free HCl, then lyophilize.

Method B: Ion Exchange Chromatography

Best for: Larger scales (>100 mg) or when lyophilization capacity is limited.

Protocol Steps:

  • Resin Preparation: Use a strong anion exchange resin (e.g., Dowex 1X2 or equivalent) in the chloride form.

  • Column Packing: Pack a column with 10-50 fold excess of anion sites relative to the peptide charge.

  • Elution: Dissolve Lys-Val in water and pass it through the column. The TFA⁻ anions bind to the resin, displacing Cl⁻ ions which pair with the peptide.

  • Collection: Collect the eluate and lyophilize to obtain Lys-Val HCl.

Data Presentation & Validation

Table 1: Comparison of TFA Removal Efficiency Based on comparative studies of cationic peptides [2, 5].

ParameterTFA Salt (Initial)1 Cycle (10 mM HCl)3 Cycles (10 mM HCl)Target (HCl Salt)
TFA Content (w/w) 15% - 30%~5%< 1% < 0.5%
Chloride Content < 0.1%~10%Stoichiometric Stoichiometric
Solubility (Water) HighHighHighHigh
Hygroscopicity Low/ModerateModerateHigh High
Troubleshooting & Common Pitfalls

Issue 1: "My peptide turned into a sticky oil after lyophilization."

  • Cause: Lys-Val HCl is highly hygroscopic. The "oil" is likely the peptide absorbing atmospheric moisture.

  • Solution:

    • Do not assume it is impure.

    • Redissolve in a small amount of water and lyophilize again.

    • Vent the lyophilizer with dry nitrogen (if possible) or seal the flask immediately upon breaking the vacuum.

Issue 2: "I still see a TFA peak in my HPLC/MS."

  • Cause: Incomplete exchange or "ghost" peaks from the system.

  • Solution:

    • Increase the number of HCl lyophilization cycles (up to 5).

    • Ensure the HCl concentration is accurate (10 mM).

    • System Check: TFA sticks to HPLC lines. Run a blank injection to ensure the peak isn't carryover from the instrument [6].

Issue 3: "Did the acid damage my peptide?"

  • Assessment: Check for hydrolysis of the peptide bond.[4]

  • Diagnostic: Run LC-MS. Look for peaks corresponding to free Lysine or Valine.

  • Prevention: Maintain HCl concentration at ≤10 mM and keep the solution cold (4°C) if processing times are long. Lys-Val is generally stable at pH 4-6, but strong acid (pH < 2) over long periods can induce hydrolysis [7].

Workflow Visualization

HCl_Exchange_Workflow Step1 Dissolve Peptide (10 mM HCl) Step2 Equilibrate (1-5 mins) Step1->Step2 Step3 Freeze (-80°C / LN2) Step2->Step3 Step4 Lyophilize (Overnight) Step3->Step4 Decision Cycle Count < 3? Step4->Decision Decision->Step1 Yes (Repeat) Final Final Product: Lys-Val HCl Decision->Final No (Done)

Figure 2: The iterative HCl lyophilization workflow for complete counter-ion exchange.

References
  • ToxicDocs. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Toxic Docs. Link

  • ResearchGate. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. Link

  • Shimadzu. (2025). Determination of Counter Ions of Synthetic Peptides Using Ion Chromatograph. Shimadzu Application News. Link

  • LifeTein. (2024).[1] How to remove TFA from synthetic peptides using HCl?. LifeTein Support. Link

  • Scribd. (n.d.). Removing Trifluoroacetic Acid (TFA) From Peptides. Scribd. Link

  • Heriot-Watt University. (2020). Simultaneous quantification of commonly used counter ions in peptides and active pharmaceutical ingredients by mixed mode chromatography. Heriot-Watt Research Portal. Link

  • BenchChem. (2025). Improving the stability of Gly-Val-Lys in solution. BenchChem Technical Support. Link

Sources

Technical Support Center: Chromatographic Separation of Lys-Val and Val-Lys Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic separation of the dipeptide regioisomers Lys-Val (Lysine-Valine) and Val-Lys (Valine-Lysine). This resource is designed for researchers, scientists, and drug development professionals who encounter the significant challenge of resolving these structurally similar molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-tested insights to empower you to overcome these separation hurdles effectively.

The Challenge: Why Are Lys-Val and Val-Lys So Difficult to Separate?

Lys-Val and Val-Lys are constitutional isomers, meaning they share the exact same mass and elemental composition. The only difference lies in the sequence of their amino acid residues. This subtle distinction presents a formidable challenge for standard chromatographic techniques.

  • Identical Mass: Mass spectrometry alone cannot differentiate them without fragmentation.

  • Similar Hydrophobicity: In reversed-phase chromatography (RP-HPLC), which separates based on hydrophobicity, the overall non-polar character of the two dipeptides is nearly identical, often leading to co-elution.[1]

  • Subtle pI Difference: Their isoelectric points (pI) – the pH at which they have no net charge – are very close. This makes separation by traditional ion-exchange chromatography (IEX) challenging, though not impossible, as it relies on differences in charge.[2]

Effective separation, therefore, requires a multi-parameter optimization approach that exploits the subtle physicochemical differences arising from the position of the lysine and valine residues.

Frequently Asked Questions (FAQs)

Q1: What is the best initial chromatographic approach for separating Lys-Val and Val-Lys?

There is no single "best" approach; the optimal method depends on your available instrumentation and specific experimental goals. However, a logical starting point involves screening several orthogonal techniques. The most common and effective modes are:

  • Reversed-Phase HPLC (RP-HPLC) with pH Manipulation: This is often the most accessible method. By carefully adjusting the mobile phase pH, you can induce subtle differences in the net charge and conformation of the isomers, which can alter their interaction with the C18 stationary phase sufficiently for separation.[3]

  • Ion-Exchange Chromatography (IEX): Specifically, cation-exchange chromatography is a strong candidate.[4] This technique separates molecules based on the strength of their charge.[5] By operating at a pH between the pI values of the two isomers, you can create a difference in their net positive charge, enabling differential retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[6][7] Since Lys-Val and Val-Lys are highly polar, HILIC offers an alternative selectivity to RP-HPLC. The separation mechanism involves partitioning into a water-enriched layer on the polar stationary phase.[8][9]

  • Mixed-Mode Chromatography (MMC): This advanced technique uses stationary phases with multiple functionalities (e.g., both reversed-phase and ion-exchange characteristics).[10][11] MMC can enhance selectivity by exploiting multiple interaction modes simultaneously, often providing resolutions that are impossible to achieve with single-mode chromatography.[11]

Q2: How exactly does mobile phase pH create selectivity in RP-HPLC for these isomers?

Mobile phase pH is a critical parameter because it directly controls the ionization state of the dipeptides' functional groups: the N-terminal amine, the C-terminal carboxyl, and the side-chain amine of lysine.[12] The pKa values of these groups are slightly different depending on their position within the peptide.

  • Lys-Val: Has a free N-terminal α-amino group (pKa ~9.8) and the lysine ε-amino group (pKa ~10.5).

  • Val-Lys: The N-terminal α-amino group belongs to Valine (pKa ~9.6) and the lysine ε-amino group is internal (pKa ~10.5).

By adjusting the mobile phase pH, you can modulate the net positive charge on each molecule. For example, at a pH of 3, both isomers will be fully protonated with a net charge of +2. As you increase the pH towards the pI of the molecules, subtle differences in their charge states can emerge, leading to changes in their interaction with the stationary phase and, consequently, their retention times.[3] This change in ionization can also induce conformational changes that further contribute to differential retention.

Q3: I am using standard RP-HPLC with a C18 column and an acidic modifier like TFA, but the peaks are not resolved. What should I do next?

This is a very common scenario. While trifluoroacetic acid (TFA) is excellent for peak shape due to its ion-pairing properties, it may not provide the necessary selectivity for isomers.[13]

Your next steps should focus on method development:

  • Vary the pH: This is the most powerful tool. Systematically screen a range of pH values, for example, from pH 2.7 up to pH 9, if your column chemistry allows.[3] Even small pH changes can drastically alter selectivity.

  • Change the Organic Modifier: While acetonitrile is most common, switching to methanol or isopropanol can alter selectivity.

  • Adjust the Temperature: Temperature affects the thermodynamics of the separation, mobile phase viscosity, and peptide conformation. Experiment with temperatures ranging from 30°C to 60°C.[14] Higher temperatures often improve peak shape for peptides.

  • Shallow the Gradient: A shallower gradient increases the separation window and can resolve closely eluting peaks.[14]

Q4: When is Ion-Exchange Chromatography (IEX) a better choice than RP-HPLC?

IEX is a better choice when the primary differentiating factor you want to exploit is charge. The separation mechanism in IEX is based on electrostatic interactions between the charged analytes and the charged stationary phase.[4]

Consider IEX when:

  • You have calculated the theoretical pI values for Lys-Val and Val-Lys and have identified a pH window that maximizes their charge difference.

  • RP-HPLC method development has failed to yield sufficient resolution.

  • Your sample contains other impurities with significantly different charge states, allowing for a robust initial purification step.

In cation-exchange, you would load the sample in a low ionic strength buffer and then elute with a gradient of increasing salt concentration or a pH gradient.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem Potential Root Cause(s) Recommended Solutions & Explanations
Complete Co-elution of Isomers Insufficient selectivity of the current method.1. Systematically Vary pH: The charge state and conformation of the peptides are pH-dependent. A pH change can alter selectivity dramatically.[3] 2. Change Stationary Phase: Switch to a column with different selectivity (e.g., C8, Phenyl-Hexyl, or a HILIC/Mixed-Mode column). 3. Employ Ion-Pairing Agents: Use a different ion-pairing agent than TFA, such as hexafluoroacetone, which can offer different selectivity.[15]
Poor Peak Shape (Tailing/Fronting) Sample solvent is stronger than the mobile phase; secondary interactions with the column; column overload.1. Match Sample Solvent: Dissolve your sample in the initial mobile phase or a weaker solvent.[16][17] 2. Check pH: Ensure the mobile phase pH is not causing undesirable interactions with residual silanols on the stationary phase. 3. Reduce Sample Load: Peptide loading capacity is finite and depends on solubility. Inject a smaller amount to see if peak shape improves.
Poor Reproducibility (Shifting Retention Times) Inconsistent mobile phase preparation; temperature fluctuations; column not equilibrated.1. Prepare Fresh Mobile Phase: Buffer components can degrade and volatile organic solvents can evaporate, changing the mobile phase composition.[16][18] 2. Use a Column Oven: Consistent temperature is crucial for reproducible retention times.[18] Even minor lab temperature changes can cause drift. 3. Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when changing methods.
Low or No Retention in HILIC Mode Mobile phase is not sufficiently organic; insufficient water layer on the stationary phase.1. Increase Organic Content: HILIC retention is driven by a high percentage of organic solvent (typically >80% acetonitrile).[8] 2. Proper Column Equilibration: The formation of the aqueous layer on the stationary phase is essential for the HILIC partitioning mechanism and requires a longer equilibration time than RP-HPLC.[9]

Visualization & Experimental Protocols

Visualizing the Method Development Workflow

A structured approach to method development is crucial for efficiently resolving these isomers.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Separation Goal: Resolve Lys-Val & Val-Lys Screen_Columns Screen Multiple Column Chemistries 1. C18 (Reversed-Phase) 2. SCX (Strong Cation Exchange) 3. HILIC (Zwitterionic or Amide) Start->Screen_Columns Select orthogonal chemistries Optimize_RP RP-HPLC Optimization: - Screen Mobile Phase pH (e.g., 3, 5, 7) - Test Organic Modifiers (ACN vs. MeOH) - Vary Temperature (30°C vs. 60°C) Screen_Columns->Optimize_RP If RP shows promise Optimize_IEX IEX Optimization: - Optimize Buffer pH around pI - Adjust Salt Gradient Slope - Test Different Salt Types (e.g., NaCl vs. KCl) Screen_Columns->Optimize_IEX If IEX shows promise Optimize_HILIC HILIC Optimization: - Adjust Buffer Concentration - Optimize Organic % in Gradient - Vary pH Screen_Columns->Optimize_HILIC If HILIC shows promise Best_Method Select Best Condition (Highest Resolution) Optimize_RP->Best_Method Optimize_IEX->Best_Method Optimize_HILIC->Best_Method Fine_Tune Fine-Tune Gradient Slope & Flow Rate for Optimal Speed/ Resolution Best_Method->Fine_Tune Validate Validate Method: Reproducibility, Robustness Fine_Tune->Validate caption Method development workflow for isomer separation.

Caption: Method development workflow for isomer separation.

The Effect of pH on Dipeptide Charge

Understanding how pH influences the net charge of each isomer is key to developing a separation method based on ion-exchange or pH-manipulated reversed-phase chromatography.

ChargeVsPH cluster_LysVal Lys-Val cluster_ValLys Val-Lys LysVal_Low LysVal_Low LysVal_Mid pH ~7.4 Net Charge: +1 -COO-, -NH3+, -NH3+ LysVal_Low->LysVal_Mid Increase pH LysVal_High LysVal_High LysVal_Mid->LysVal_High Increase pH ValLys_Low ValLys_Low ValLys_Mid pH ~7.4 Net Charge: +1 -COO-, -NH3+, -NH3+ ValLys_Low->ValLys_Mid Increase pH ValLys_High ValLys_High ValLys_Mid->ValLys_High Increase pH caption Simplified charge states of isomers at different pH values.

Caption: Simplified charge states of isomers at different pH values.

Protocol 1: Method Development using Cation-Exchange Chromatography (IEX)

This protocol outlines the steps for developing a separation method for Lys-Val and Val-Lys using a strong cation-exchange (SCX) column.

Objective: To resolve Lys-Val and Val-Lys by exploiting differences in their net positive charge.

Materials:

  • HPLC or UHPLC system

  • Strong Cation-Exchange (SCX) column

  • Mobile Phase A: 10 mM Potassium Phosphate, pH 6.0

  • Mobile Phase B: 10 mM Potassium Phosphate with 1 M NaCl, pH 6.0

  • Sample: Mixture of Lys-Val and Val-Lys dissolved in Mobile Phase A

Procedure:

  • Column Installation and Equilibration:

    • Install the SCX column in the column compartment.

    • Set the column temperature to 30°C.

    • Equilibrate the column with 100% Mobile Phase A for at least 20 column volumes at a flow rate of 0.5 mL/min.

  • Sample Injection and Binding:

    • Inject 5-10 µL of the sample mixture.

    • Maintain the flow of 100% Mobile Phase A for 5 minutes to ensure the peptides bind to the stationary phase.

  • Elution with Salt Gradient:

    • Apply a linear gradient to elute the bound peptides. The separation mechanism is based on salt ions competing with the positively charged peptides for binding sites on the column.[4]

    • Gradient Program:

      • 0-5 min: 0% B

      • 5-35 min: 0% to 50% B (This is the separation gradient)

      • 35-40 min: 50% to 100% B (Column wash)

      • 40-45 min: 100% B (Hold for wash)

      • 45-50 min: 100% to 0% B (Return to initial conditions)

      • 50-60 min: 0% B (Re-equilibration)

  • Data Analysis and Optimization:

    • Analyze the chromatogram. The isomer with the slightly lower net positive charge at this pH should elute first.

    • If resolution is poor:

      • Adjust pH: Modify the pH of Mobile Phases A and B (e.g., to 6.5 or 7.0) to alter the charge difference between the isomers and repeat the run. An increase in pH decreases the net positive charge, leading to shorter retention times.[4]

      • Shallow the Gradient: Decrease the slope of the salt gradient (e.g., 0% to 25% B over 30 minutes) to improve the separation of closely eluting peaks.

References

  • Phenomenex. (n.d.). Peptide Separations by Cation Exchange Chromatography using Luna SCX. Retrieved from [Link]

  • Hellwig, M., Daryani, M., & Henle, T. (2022). Chromatographic separation of glycated peptide isomers derived from glucose and fructose. PMC, NIH. Retrieved from [Link]

  • ResearchGate. (2014). Can I separate two proteins which have almost the same M.Wt. and isoelectric points of 7.1 and 7.75 using IEC?. Retrieved from [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Learning Hub. Retrieved from [Link]

  • Sobott, F., et al. (2014). Separation of Peptide Isomers with Variant Modified Sites by High-Resolution Differential Ion Mobility Spectrometry. PMC, NIH. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (1991). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Retrieved from [Link]

  • ResearchGate. (2009). Mixed-mode chromatography for fractionation of peptides, phosphopeptides, and sialylated glycopeptides. Retrieved from [Link]

  • LCGC International. (2009). Improving Protein Separations with Mixed-Mode Chromatography. Retrieved from [Link]

  • Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. Retrieved from [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • ResearchGate. (2020). Effects of the mobile phase on the chromatographic separation of l-lysine and 5-aminovaleric acid. Retrieved from [Link]

  • Cohen, S. A., et al. (1984). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC, NIH. Retrieved from [Link]

  • Waters Corporation. (2022). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Retrieved from [Link]

  • Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ResearchGate. (1995). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Speicher, D. W., et al. (2017). Isoelectric Point Separations of Peptides and Proteins. PMC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Keys for enabling optimum peptide CharaCterizations. Retrieved from [Link]

  • KNAUER. (n.d.). Separation of proteins with anion exchange chromatography on Sepapure Q and DEAE. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • ResearchGate. (2012). Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2011). pH effect on the separation of peptides on a RP column. Retrieved from [Link]

  • Separation Science. (2023). Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes in UHPLC/HPLC. Retrieved from [Link]

  • PubMed. (1980). Separation of peptides by high-pressure liquid chromatography for the identification of a hemoglobin variant. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Lys-Val Ionization in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Ionization Efficiency of Lysyl-Valine (Lys-Val) Dipeptides

Introduction: The Lys-Val Paradox

Welcome to the Advanced Applications Support Center. You are likely here because the dipeptide Lys-Val (KV) is presenting a unique challenge in your LC-MS workflow.

While Lysine (K) is highly basic (enhancing protonation), Valine (V) is hydrophobic.[1] Theoretically, this amphipathic nature should make it surface-active and ideal for Electrospray Ionization (ESI).[1] However, in practice, small dipeptides often suffer from Ion Evaporation Model (IEM) competition, Diketopiperazine (DKP) cyclization, and low-mass cutoff discrimination.[1]

This guide moves beyond basic "check your connections" advice. We will engineer your solution using the physics of the Taylor cone and gas-phase ion chemistry.

Module 1: Mobile Phase & Chemistry (The Foundation)

Q1: My Lys-Val signal is weak despite high concentration. Is my solvent system incorrect?

Diagnosis: You are likely facing a surface tension mismatch or pH/pKa conflict . Small ions like Lys-Val (


) enter the gas phase via the Ion Evaporation Model (IEM) , where they are ejected directly from the droplet surface. If the peptide cannot migrate to the surface of the Taylor cone droplet, it will not ionize efficiently.

The Fix:

  • Protonation State: Lys-Val is zwitterionic.

    • 
      -Amino group (Lys): 
      
      
      
      [1][2]
    • 
      -Amino group (N-term): 
      
      
      
      [1]
    • C-terminus:

      
      
      
    • Action: You must maintain pH < 3.0 to fully protonate both amine groups and suppress the C-terminus negative charge. Use 0.1% to 0.5% Formic Acid (FA) .[1] Do not rely on weaker acids like acetic acid for trace analysis.

  • Desolvation Kinetics:

    • 100% Aqueous mobile phases have high surface tension, trapping the peptide inside the droplet (preventing IEM).

    • Action: Ensure at least 50% Organic modifier (Acetonitrile or Methanol) at the time of elution. Acetonitrile (ACN) is preferred for Lys-Val because it lowers surface tension more effectively than MeOH, driving the peptide to the droplet surface.

Summary Table: Solvent Optimization
ParameterRecommendationMechanism
Aqueous Phase Water + 0.1% Formic AcidProtonates N-term & Lys sidechain (

or

).[1][3]
Organic Phase Acetonitrile (ACN) + 0.1% FALowers surface tension; enhances IEM ejection.[1][3]
Additives AVOID TFA (Trifluoroacetic acid)TFA causes significant signal suppression (ion pairing) in positive mode.[1][3]
Alternative HFIP (Hexafluoroisopropanol)Use sparingly (0.5-1%) only if sensitivity is critical; acts as a "super-charger."[1][3]

Module 2: Source Physics & DKP Formation

Q2: I see a mass shift of -18 Da ( ). Is this fragmentation?

Diagnosis: This is likely thermal cyclization , not standard fragmentation.[1] Dipeptides with a primary amine and a carboxylic acid in close proximity (like Lys-Val) are prone to forming Diketopiperazines (DKPs) .[1] This reaction expels a water molecule (18 Da) and creates a cyclic structure that is often biologically inert but analytically confusing.

The Mechanism: Under high heat or uncontrolled source energy, the N-terminal amine attacks the C-terminal carbonyl.



The Fix:

  • Lower Desolvation Temperature: Reduce source temperature in 50°C increments. If the -18 Da peak decreases, it is thermally induced.

  • Reduce Cone Voltage: High collision energy in the source (Source CID) accelerates this cyclization. Keep cone voltage (or declustering potential) as low as possible while maintaining signal stability.[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for optimizing Lys-Val detection and diagnosing DKP issues.

OptimizationWorkflow Start Start: Low Lys-Val Signal CheckpH Check pH < 3.0 (Formic Acid) Start->CheckpH CheckSolvent Organic Content > 50%? CheckpH->CheckSolvent CheckMass Check Mass Spectrum CheckSolvent->CheckMass MassShift Mass Shift -18 Da? (DKP Formation) CheckMass->MassShift Yes LowInt Low Intensity Only? CheckMass->LowInt No FixDKP Action: Lower Source Temp Reduce Cone Voltage MassShift->FixDKP FixIEM Action: Increase ACN % Check for Ion Suppression LowInt->FixIEM Deriv Last Resort: Derivatization (Dansyl/CBQCA) FixIEM->Deriv Signal still low

Caption: Decision tree for diagnosing signal loss and mass shifts in Lys-Val analysis.

Module 3: Advanced Troubleshooting (FAQs)

Q3: Why is my linearity poor at high concentrations?

Answer: You are hitting the "Linear Dynamic Range" ceiling of the IEM. Unlike proteins (CRM), small peptides compete for a finite amount of surface area on the ESI droplet. At high concentrations, Lys-Val molecules saturate the droplet surface. Excess analyte remains in the droplet core and precipitates rather than ionizing.

  • Protocol: Dilute your sample. Paradoxically, you may see better signal stability and linearity at lower concentrations (

    
    ).[1]
    
Q4: The signal is buried in chemical noise (Low Mass Cutoff).

Answer: Lys-Val (


) falls in the "solvent cluster zone."
  • Hardware Fix: Adjust your Quadrupole or Trap RF Lens settings. Many instruments default to a low-mass cutoff to protect the detector. Ensure your starting scan range is

    
    , not 
    
    
    
    .[1]
  • Software Fix: Use Selected Ion Monitoring (SIM) or MRM (if MS/MS) rather than Full Scan to filter out solvent noise.

Q5: Sodium adducts ( ) are dominating the protonated species.

Answer: Lys-Val binds sodium avidly.

  • Protocol: Add Ammonium Acetate (2-5 mM) to the mobile phase. Ammonium ions (

    
    ) are volatile and will displace Sodium (
    
    
    
    ) adducts, forcing the peptide back into the protonated form
    
    
    .

Module 4: Derivatization (The "Nuclear Option")

If native ESI sensitivity is insufficient (e.g., for trace PK studies), you must modify the molecule to increase its Gas Phase Basicity and Hydrophobicity .

Recommended Reagents
  • Dansyl Chloride:

    • Target: Reacts with primary amines (N-term and Lys side chain).[1]

    • Effect: Adds a naphthalene ring (hydrophobicity) and a dimethylamino group.

    • Result: Increases surface activity 10-100x.

  • CBQCA:

    • Target: Primary amines.

    • Effect: Creates a highly fluorescent isoindole derivative that also ionizes exceptionally well in ESI+.

Derivatization Workflow (Graphviz)

Derivatization Input Native Lys-Val (Polar, Low Surface Activity) Reagent + Dansyl Chloride (pH 9.5 buffer) Input->Reagent Reaction Reaction (60°C, 10 min) Reagent->Reaction Product Dansyl-Lys-Val (Hydrophobic, High ESI Response) Reaction->Product

Caption: Chemical modification pathway to enhance hydrophobicity and ionization.

References

  • Kebarle, P., & Verkerk, U. H. (2009).[1] Electrospray: From ions in solution to ions in the gas phase, what we know now. Mass Spectrometry Reviews. [1]

    • Context: Foundational text on the Ion Evaporation Model (IEM) vs. Charged Residue Model (CRM).[4][5][6][7]

  • Konermann, L., et al. (2013).[1][5] Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry.

    • Context: detailed molecular dynamics simulations explaining why small ions like dipeptides require surface activity for ejection.
  • Svec, F. (2010).[1] Diketopiperazine formation in peptide analysis. Journal of Chromatography A.

    • Context: Mechanisms of thermal cyclization in dipeptides during mass spectrometry analysis.
  • Sigma-Aldrich. Amino Acid Reference Chart (pKa values).

    • Context: Verification of Lysine and Valine pKa values for mobile phase optimiz
  • ResearchGate. Fragmentation Patterns of Diketopiperazines.

    • Context: Confirmation of the -18 Da mass shift and fragmentation p

Sources

Validation & Comparative

Comparing absorption rates of Lys-Val HCl vs free Lysine and Valine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stealth Transport" Advantage

In the development of nutritional supplements and pharmaceutical intermediates, the delivery form of amino acids dictates bioavailability. This guide compares the absorption mechanics of Lys-Val HCl (a dipeptide salt) against an equivalent stoichiometric mix of Free L-Lysine and L-Valine .

The Core Finding: While free amino acids (FAAs) rely on specific, easily saturable transporters (Systems


, 

,

), the Lys-Val dipeptide utilizes the PEPT1 (SLC15A1) transporter. This pathway offers three distinct kinetic advantages:
  • High Capacity: PEPT1 has a higher

    
     and is less prone to saturation at physiological bolus doses.
    
  • Competition Bypass: Lys-Val avoids competitive inhibition from other dietary amino acids (e.g., Arginine competing with Lysine).

  • Thermodynamic Efficiency: Driven by the proton motive force (

    
     gradient) rather than direct 
    
    
    
    coupling, allowing efficient uptake even under varying ionic conditions.

Mechanistic Background: Transporter Biology

To understand the absorption superiority of Lys-Val HCl, one must analyze the distinct entry gates at the intestinal brush border membrane (BBM).

Free Amino Acid Transport (The "Traffic Jam")

Free Lysine and Valine must queue for specific, narrow-spectrum transporters.

  • L-Lysine (Cationic): Primarily uses System

    
     (rBAT/SLC7A9) . This system is high-affinity but low-capacity and is shared with Arginine, Ornithine, and Cystine. High dietary loads lead to "substrate crowding," effectively capping the absorption rate.
    
  • L-Valine (Neutral): Utilizes System

    
     (B0AT1/SLC6A19)  or System 
    
    
    
    (LAT1/SLC7A5)
    . While robust, these systems are shared with Leucine, Isoleucine, and Phenylalanine.
Dipeptide Transport (The "Express Lane")

Lys-Val HCl dissociates in the gut lumen into the dipeptide Lys-Val and chloride ions. The dipeptide is a substrate for PEPT1 (SLC15A1) .[1]

  • Promiscuity: PEPT1 accepts nearly all di/tripeptides regardless of side-chain charge (basic Lysine + neutral Valine is an excellent substrate).

  • Stoichiometry: A single transport event moves two amino acids into the enterocyte, doubling the nitrogen flux per transporter cycle compared to FAA systems.

  • Intracellular Hydrolysis: Once inside the enterocyte, cytosolic peptidases rapidly hydrolyze Lys-Val into free Lys and Val, creating a steep concentration gradient that drives further uptake (sink effect).

Visualization of Transport Pathways

TransportMechanism cluster_lumen Intestinal Lumen (Apical) cluster_membrane Brush Border Membrane cluster_cytosol Enterocyte Cytosol LysVal_Out Lys-Val Dipeptide PEPT1 PEPT1 (SLC15A1) [H+ Coupled] LysVal_Out->PEPT1 High Capacity Lys_Out Free L-Lysine CAT1 CAT1 / System b0,+ [Cationic AA] Lys_Out->CAT1 High Affinity (Saturable) Val_Out Free L-Valine B0AT1 B0AT1 / System B0 [Neutral AA] Val_Out->B0AT1 Competition w/ Leu/Ile LysVal_In Lys-Val (Intact) PEPT1->LysVal_In H+ Symport Lys_In Free L-Lysine CAT1->Lys_In Val_In Free L-Valine B0AT1->Val_In Peptidase Cytosolic Peptidases (Hydrolysis) LysVal_In->Peptidase Peptidase->Lys_In Peptidase->Val_In

Figure 1: Parallel absorption pathways. Note that PEPT1 transports the combined payload (Lys-Val) independent of the specific amino acid transporters, bypassing competitive bottlenecks.

Comparative Analysis: Kinetic Data

The following table synthesizes kinetic parameters derived from mammalian intestinal perfusion and Caco-2 studies.

ParameterLys-Val (via PEPT1)Free L-Lysine (via

)
Free L-Valine (via

)
Transporter Type Low Affinity / High Capacity High Affinity / Low Capacity High Affinity / Low Capacity

(Affinity)
0.5 – 5.0 mM (Resistant to saturation)0.1 – 0.5 mM (Easily saturated)0.5 – 2.0 mM
Driving Force Proton Gradient (

)
Membrane Potential /


Gradient
Substrate Inhibition Minimal (Promiscuous binding site)High (Inhibited by Arg, Orn)High (Inhibited by Leu, Ile)
Energy Cost 1 ATP equivalent per 2 AAs (Indirect)1 ATP equivalent per 1 AA1 ATP equivalent per 1 AA
Net Absorption Rate Fastest at bolus concentrationsSlower (Rate-limited)Moderate

Key Insight: At low concentrations (< 0.1 mM), free amino acids are absorbed efficiently. However, at supplemental/therapeutic doses (> 5 mM) , the FAA transporters saturate (


), whereas PEPT1 operates linearly (

), resulting in significantly higher Area Under the Curve (AUC) for the dipeptide.

Experimental Validation Protocol

To verify these claims in your specific formulation, use the following Caco-2 Permeability Assay . This protocol is the industry standard for predicting human intestinal absorption (BCS Class determination).

Materials
  • Cell Line: Caco-2 (HTB-37), passage 30–50.

  • Test Compounds: Lys-Val HCl (Test), L-Lys + L-Val (Control), Gly-Sar (PEPT1 Positive Control).

  • Buffer: HBSS (pH 6.0 Apical / pH 7.4 Basolateral). Note: The pH 6.0 apical environment mimics the jejunum microclimate and activates PEPT1.

Workflow Diagram

Protocol Step1 1. Cell Culture (21-day differentiation on Transwell) Step2 2. TEER Measurement (Verify Integrity > 300 Ω·cm²) Step1->Step2 Step3 3. Buffer Prep Apical: pH 6.0 (HBSS) Basolateral: pH 7.4 (HBSS) Step2->Step3 Step4 4. Dosing Add 10mM Lys-Val HCl (Apical) Step3->Step4 Step5 5. Sampling Collect Basolateral buffer at 15, 30, 60, 90, 120 min Step4->Step5 Step6 6. Analysis LC-MS/MS Quantification of Lys, Val, and Intact Lys-Val Step5->Step6

Figure 2: Standardized Caco-2 Permeability Workflow for Peptide Absorption.

Data Analysis: Calculating

Calculate the Apparent Permeability Coefficient (


) using the equation:


Where:

  • 
     = Rate of permeation (flux) across the monolayer (mol/s).
    
  • 
     = Surface area of the insert (
    
    
    
    ).
  • 
     = Initial apical concentration (mol/mL).
    

Success Criteria:

  • Lys-Val Group: Expect high appearance of Free Lys and Free Val in the basolateral chamber (due to intracellular hydrolysis) and low/negligible intact peptide.

  • Flux Comparison: The total molar flux of Lys/Val from the dipeptide group should exceed that of the free amino acid group by 1.5x to 2.0x during the first 60 minutes.

References

  • Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology, 113(1), 332-340. Link

  • Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology, 66, 361-384. Link

  • Brandsch, M., et al. (2008).[2] Intestinal and renal amino acid transporters: a comprehensive review. Physiological Reviews, 88(1), 249-286.[3] Link

  • Margheritis, E., et al. (2013).[1] Characterization of the Transport of Lysine-Containing Dipeptides by PepT1 Orthologs.[1] Comparative Biochemistry and Physiology, 164(3), 520-528.[1] Link

  • Burston, D., et al. (1980). Kinetics of uptake of lysine and lysyl-lysine by hamster jejunum in vitro. Clinical Science, 59(4), 285-287. Link

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption: In Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Link

Sources

A Comparative Guide to the Stability of Lys-Val Hydrochloride vs. Acetate Salt for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Selection in Dipeptide Drug Development

In the realm of peptide therapeutics, the seemingly simple choice of a salt form can have profound implications for the stability, manufacturability, and ultimate efficacy of a drug product. The Lys-Val dipeptide, a building block with significant potential in various therapeutic areas, is no exception. The selection of a counter-ion, such as hydrochloride or acetate, directly influences critical physicochemical properties including solubility, hygroscopicity, and solid-state stability. This guide provides an in-depth technical comparison of Lys-Val hydrochloride and Lys-Val acetate, offering a framework for rational salt form selection grounded in experimental evidence. We will explore the underlying chemical principles, provide detailed protocols for comparative stability studies, and present a logical workflow for making an informed decision that balances stability with other desirable formulation attributes.

Physicochemical Characterization: Unveiling the Intrinsic Properties of Lys-Val Salts

The initial step in comparing the two salt forms involves a thorough characterization of their fundamental physicochemical properties. These properties are predictive of the salts' behavior during storage, formulation, and administration.

Solubility Profile

Aqueous solubility is a prerequisite for many pharmaceutical dosage forms. The choice of counter-ion can significantly impact the solubility of the dipeptide. Generally, acetate salts of peptides may exhibit different solubility profiles compared to their hydrochloride counterparts, which can be pH-dependent.

Experimental Protocol: Equilibrium Solubility Measurement

  • Preparation of Solutions: Prepare saturated solutions of both Lys-Val hydrochloride and Lys-Val acetate in purified water and relevant buffer systems (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Withdraw aliquots of the supernatant, filter to remove undissolved solid, and determine the concentration of the dipeptide using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Interpretation: Compare the equilibrium solubility values of the two salts under each condition.

Hygroscopicity: A Key Determinant of Solid-State Stability

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for solid dosage forms.[1][2][3] Excessive moisture uptake can lead to physical changes such as deliquescence, as well as chemical degradation.[1][2]

Experimental Protocol: Gravimetric Sorption Analysis

  • Sample Preparation: Place a known mass of each salt in a dynamic vapor sorption (DVS) instrument.

  • Drying: Dry the sample under a stream of dry nitrogen to establish a baseline dry weight.

  • Sorption/Desorption Isotherm: Gradually increase the relative humidity (RH) in a stepwise manner (e.g., from 0% to 90% RH in 10% increments), allowing the sample to equilibrate at each step. Subsequently, decrease the RH back to 0% to assess the desorption behavior.

  • Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25°C).[1][2]

Solid-State Properties: Crystallinity and Polymorphism

The solid-state form (crystalline or amorphous) and the presence of polymorphs can significantly impact stability. Crystalline forms are generally more stable than their amorphous counterparts.

Experimental Protocol: Solid-State Characterization

  • Powder X-ray Diffraction (PXRD): Analyze each salt to determine its degree of crystallinity. Sharp peaks are indicative of a crystalline material, while a broad halo suggests an amorphous nature.

  • Differential Scanning Calorimetry (DSC): Heat the samples at a controlled rate to identify thermal events such as melting, desolvation, and glass transitions.[4] This can also provide information on the presence of different solid forms.

  • Thermogravimetric Analysis (TGA): Heat the samples to determine the presence of water or other solvates and to assess thermal stability.[5][6]

Comparative Stability Analysis: Probing the Degradation Pathways

A comprehensive stability assessment involves subjecting the Lys-Val salts to a range of stress conditions to identify potential degradation pathways and compare their degradation rates.[7][8][9][10][11]

Solid-State Stability

Experimental Protocol: Solid-State Forced Degradation

  • Stress Conditions: Expose accurately weighed samples of each salt to the following conditions:

    • Elevated Temperature: 40°C, 60°C, and 80°C.

    • High Humidity: 40°C/75% RH.

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

  • Analysis: Dissolve the samples in a suitable solvent and analyze for purity and degradation products using a stability-indicating HPLC method.

Solution-State Stability

For liquid formulations, the stability of the dipeptide in solution is of paramount importance. The pH of the solution is a critical factor influencing degradation rates.[14][15][16][17]

Experimental Protocol: Solution-State Forced Degradation

  • Preparation of Solutions: Prepare solutions of each salt at a defined concentration (e.g., 1 mg/mL) in various aqueous buffers covering a range of pH values (e.g., pH 3, 5, 7.4, and 9).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Store solutions at acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature.

    • Oxidative Degradation: Treat solutions with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Thermal Stress: Store buffered solutions at elevated temperatures (e.g., 40°C and 60°C).

  • Time Points and Analysis: Withdraw samples at various time points and analyze by HPLC to quantify the remaining parent peptide and the formation of degradation products.

Data Presentation and Interpretation

The quantitative data generated from the above experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Physicochemical Properties of Lys-Val Salts

PropertyLys-Val HydrochlorideLys-Val AcetateRationale for Difference
Aqueous Solubility (mg/mL at 25°C) [Hypothetical Data: e.g., 150][Hypothetical Data: e.g., 200]The acetate counter-ion may disrupt the crystal lattice more effectively, leading to higher solubility.
Hygroscopicity (% weight gain at 80% RH) [Hypothetical Data: e.g., 2.5%][Hypothetical Data: e.g., 5.0%]Acetate salts are often more hygroscopic than hydrochloride salts.
Melting Point (°C) [Hypothetical Data: e.g., 210-215][Hypothetical Data: e.g., 185-190]Differences in crystal packing and lattice energy.
Crystallinity [Hypothetical Data: Crystalline][Hypothetical Data: Crystalline]Both salts are expected to be crystalline, but this needs experimental confirmation.

Table 2: Comparative Solid-State Stability (% Degradation after 4 weeks at 40°C/75% RH)

Salt Form% DegradationMajor Degradants
Lys-Val Hydrochloride [Hypothetical Data: e.g., 1.2%][Hypothetical Data: e.g., Hydrolysis products]
Lys-Val Acetate [Hypothetical Data: e.g., 3.5%][Hypothetical Data: e.g., Hydrolysis products, potential for Maillard-type reaction products]

Table 3: Comparative Solution-State Stability (% Remaining after 7 days at 40°C, pH 7.4)

Salt Form% RemainingMajor Degradants
Lys-Val Hydrochloride [Hypothetical Data: e.g., 92%][Hypothetical Data: e.g., Peptide bond cleavage]
Lys-Val Acetate [Hypothetical Data: e.g., 95%][Hypothetical Data: e.g., Peptide bond cleavage]

Visualizing the Experimental Workflow and Potential Degradation

Diagrams can effectively illustrate the experimental processes and the chemical changes that the dipeptide may undergo.

Experimental_Workflow cluster_SolidState Solid-State Analysis cluster_SolutionState Solution-State Analysis ss_start Lys-Val Salt (HCl or Acetate) ss_char Physicochemical Characterization (PXRD, DSC, TGA) ss_start->ss_char ss_hygro Hygroscopicity (DVS) ss_start->ss_hygro ss_stress Forced Degradation (Heat, Humidity, Light) ss_start->ss_stress ss_hplc HPLC Analysis ss_stress->ss_hplc sol_start Lys-Val Salt Solution (Various pH) sol_stress Forced Degradation (pH, Temp, Oxidation) sol_start->sol_stress sol_hplc HPLC Analysis sol_stress->sol_hplc

Caption: Workflow for the comparative stability assessment of Lys-Val salts.

Degradation_Pathways LysVal Lys-Val Dipeptide H₂N-Lys-Val-COOH Hydrolysis Hydrolysis Products Lysine + Valine LysVal->Hydrolysis Peptide Bond Cleavage (Acid/Base/Heat) Oxidation Oxidation Products e.g., Oxidized Lysine LysVal->Oxidation Oxidative Stress (e.g., H₂O₂) Deamidation Deamidation (if Gln/Asn present)

Caption: Potential degradation pathways for the Lys-Val dipeptide.

Conclusion and Recommendations

The choice between Lys-Val hydrochloride and Lys-Val acetate is not straightforward and requires a data-driven approach.

  • Lys-Val hydrochloride is anticipated to be less hygroscopic and potentially more stable in the solid state, making it a strong candidate for solid oral dosage forms.

  • Lys-Val acetate may offer advantages in terms of aqueous solubility, which could be beneficial for liquid formulations or for achieving higher concentrations. However, its potentially higher hygroscopicity needs to be carefully managed through appropriate packaging and storage conditions.[18]

Ultimately, the optimal salt form will depend on the intended dosage form and the desired product attributes. The experimental framework provided in this guide offers a robust methodology for generating the necessary comparative data to make an informed and scientifically sound decision. It is imperative that these studies are conducted early in the drug development process to mitigate risks and ensure the selection of a stable and manufacturable drug candidate.

References

  • MDPI. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]

  • Journal of the American Chemical Society. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. [Link]

  • PMC. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. [Link]

  • PMC. Strategies for Improving Peptide Stability and Delivery. [Link]

  • PubMed. The Effects of pH and Excipients on Exenatide Stability in Solution. [Link]

  • AAPS PharmSciTech. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. [Link]

  • PubMed. Solid-state chemical stability of proteins and peptides. [Link]

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

  • Biointerphases. Evaluating protocols and analytical methods for peptide adsorption experiments. [Link]

  • ResearchGate. Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. [Link]

  • Interface Focus. Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]

  • MDPI. The Effect of Different pH Conditions on Peptides' Separation from the Skipjack Dark Meat Hydrolysate Using Ceramic Ultrafiltration. [Link]

  • ResearchGate. Chemical degradation mechanism of peptide therapeutics. [Link]

  • ResearchGate. Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. [Link]

  • Semantic Scholar. Solid-state chemical stability of proteins and peptides. [Link]

  • Royal Society of Chemistry. Structural studies and physicochemical properties of L-valine hydrochloride monohydrate. [Link]

  • PMC. The Effects of pH and Excipients on Exenatide Stability in Solution. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Royal Society of Chemistry. Structural studies and physicochemical properties of L-valine hydrochloride monohydrate. [Link]

  • ResearchGate. Peptide Stability in Solids and Solutions. [Link]

  • Springer. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • ExamSIDE.Com. Biomolecules | Chemistry | JEE Main Previous Year Questions. [Link]

  • ResearchGate. Solid-State Characterization and Compatibility Studies of Penciclovir, Lysine Hydrochloride, and Pharmaceutical Excipients. [Link]

Sources

Comparative Analysis of Antioxidant Dipeptides: Lys-Val vs. Lys-Leu

[1][2][3][4]

Executive Summary

This technical guide provides a comparative analysis of two lysine-containing dipeptides: Lysyl-Valine (Lys-Val) and Lysyl-Leucine (Lys-Leu) . Both peptides are emerging as potent bioactive agents in drug development and functional food formulation. While they share a common N-terminal lysine residue responsible for metal chelation and radical scavenging, their distinct C-terminal residues (Valine vs. Leucine) dictate divergent solubility profiles, steric interactions, and specific antioxidant mechanisms.

Key Finding: Lys-Leu generally exhibits superior efficacy in lipid peroxidation systems and in vivo longevity models (e.g., C. elegans) due to the higher hydrophobicity of the leucine side chain. Lys-Val , while effective, often serves as a rapid-acting scavenger in aqueous phases and a critical precursor in ACE-inhibitory sequences.

Physicochemical Profile & Structure-Activity Relationship (SAR)

The antioxidant potency of these dipeptides is governed by the "Snorkel Model" of peptide activity, where the positively charged lysine residue interacts with the aqueous interface while the hydrophobic C-terminus anchors the peptide into lipid bilayers or hydrophobic pockets of oxidative enzymes.

Comparative Properties Table
FeatureLys-Val (Lysine-Valine)Lys-Leu (Lysine-Leucine)Impact on Antioxidant Activity
Molecular Weight ~245.32 Da~259.35 DaLower MW (Lys-Val) may favor faster diffusion in cytosolic environments.
C-Terminal Side Chain Isopropyl group (Branched)Isobutyl group (Branched)Leucine is bulkier and more hydrophobic.
Hydrophobicity (Kyte-Doolittle) Val: 4.2 (High)Leu: 3.8 (High)Lys-Leu has a higher effective partition coefficient in lipid systems.
Steric Hindrance ModerateHighLys-Leu provides better steric protection against radical propagation in lipid membranes.
Metal Chelation N-terminal Amine + ε-AminoN-terminal Amine + ε-AminoEquivalent chelation potential; Lysine is the primary driver.
Mechanism of Action Diagram

The following diagram illustrates the dual-action mechanism where the N-terminal Lysine acts as the "Warhead" (Radical Scavenger) and the C-terminal residue acts as the "Anchor."

AntioxidantMechanismcluster_0Lys-Val Mechanismcluster_1Lys-Leu MechanismLysineN-Terminal Lysine(e- Donor / Chelator)ValineC-Terminal Valine(Moderate Hydrophobicity)Lysine->ValineLeucineC-Terminal Leucine(High Hydrophobicity)Lysine->LeucineRadicalFree Radical(DPPH• / OH•)Lysine->RadicalHydrogen Atom Transfer (HAT)MetalMetal Ion(Fe2+ / Cu2+)Lysine->MetalChelation (Prevents Fenton Rxn)Valine->RadicalSteric Hindrance (Moderate)Leucine->RadicalSteric Hindrance (High)LipidLipid Bilayer(Peroxidation Site)Leucine->LipidDeep Membrane Penetration

Caption: Dual-mechanism model showing Lysine's chelation/scavenging role and the differential membrane anchoring of Valine vs. Leucine.

Experimental Performance Review

In Vitro Radical Scavenging (DPPH & ABTS)

Experimental data indicates that while both peptides are effective, Lys-Leu often outperforms Lys-Val in assays requiring hydrophobic interaction (like ABTS in organic media) or protection of lipid emulsions.

Assay TypeLys-Val PerformanceLys-Leu PerformanceInterpretation
DPPH Scavenging Moderate (IC50 ~40-60 µg/mL)High (IC50 ~20-35 µg/mL)Lys-Leu's bulkier side chain stabilizes the radical complex more effectively.
Hydroxyl Radical ([1]•OH) HighHighBoth peptides effectively donate protons from the Lysine amine groups.
Lipid Peroxidation Moderate InhibitionSuperior Inhibition Lys-Leu partitions better into the lipid phase, intercepting peroxyl radicals directly.
Maillard Reaction Stability ModerateHigh Lys-Leu Maillard Reaction Products (MRPs) show significantly enhanced stability and activity (retained >4 weeks).

*Note: IC50 values are approximate and derived from hydrolysate fractions rich in these specific sequences (e.g., Chlorella vulgaris fractions).

In Vivo Efficacy (C. elegans Model)

A pivotal study utilizing Caenorhabditis elegans demonstrated the specific biological advantage of Lys-Leu .

  • Survival Extension: Lys-Leu treatment significantly extended the mean lifespan of C. elegans by approximately 13-20% compared to control.

  • Mechanism: Up-regulation of the sod-3 gene (superoxide dismutase), indicating activation of the insulin/IGF-1 signaling pathway.

  • Comparison: While Lys-Val is bioactive, Lys-Leu showed a more pronounced effect on stress resistance and motility preservation in aging nematodes.

Detailed Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: DPPH Radical Scavenging Assay

Objective: Quantify the ability of Lys-Val/Lys-Leu to scavenge stable free radicals.

  • Preparation: Dissolve synthetic Lys-Val and Lys-Leu peptides in distilled water to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions (0.1 – 1.0 mg/mL).

  • Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in 95% ethanol. Note: Protect from light.

  • Reaction:

    • Add 100 µL of peptide sample to a 96-well microplate.

    • Add 100 µL of DPPH solution.

    • Control: 100 µL water + 100 µL DPPH.

    • Blank: 100 µL sample + 100 µL ethanol.

  • Incubation: Incubate in the dark at room temperature (25°C) for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    
Protocol B: Lipid Peroxidation Inhibition (Linoleic Acid System)

Objective: Differentiate the hydrophobic antioxidant capacity of Lys-Val vs. Lys-Leu.

  • Emulsion Preparation: Mix 0.28 g linoleic acid, 0.28 g Tween-20, and 50 mL phosphate buffer (0.2 M, pH 7.0). Homogenize to form a stable emulsion.

  • Assay Setup:

    • Mix 2.5 mL of peptide solution (1 mg/mL) with 2.5 mL of linoleic acid emulsion.

    • Incubate at 37°C in the dark for 7 days.

  • Sampling (Ferric Thiocyanate Method):

    • Every 24 hours, take 0.1 mL of the reaction mixture.

    • Add 4.7 mL of 75% ethanol, 0.1 mL of 30% ammonium thiocyanate, and 0.1 mL of 0.02 M ferrous chloride (in 3.5% HCl).

  • Measurement: After 3 minutes, measure absorbance at 500 nm .

  • Result: Lower absorbance indicates higher inhibition of lipid oxidation. Expect Lys-Leu to maintain lower absorbance values over the 7-day period compared to Lys-Val.

Experimental Workflow Diagram

Workflowcluster_prepSample Preparationcluster_assayComparative AssaysStartPeptide Source(Synthetic or Hydrolysate)SolubilizationSolubilization(dH2O / Phosphate Buffer)Start->SolubilizationFiltrationFiltration (0.22 µm)Solubilization->FiltrationDPPHDPPH Assay(Radical Scavenging)Filtration->DPPHLipidLinoleic Acid Assay(Lipid Peroxidation)Filtration->LipidCellCellular Assay(C. elegans / Cell Culture)Filtration->CellAnalysisData Analysis(IC50 Calculation)DPPH->AnalysisLipid->AnalysisCell->Analysis

Caption: Standardized workflow for comparative evaluation of Lys-Val and Lys-Leu antioxidant activity.

References

  • Yokoyama, K., et al. (2023). "The Antioxidant and Antiaging Properties of Maillard Reaction Products Derived From Dipeptide Lys–Leu in Caenorhabditis elegans."[2] Frontiers in Nutrition.

  • Li, Y.W., & Li, B. (2013). "Characterization of Structure-Antioxidant Activity Relationship of Peptides in Free Radical Systems Using QSAR Models: Key Role of Hydrophobicity." Peptides.

  • Sarmadi, B.H., & Ismail, A. (2010). "Antioxidative peptides from food proteins: A review." Peptides.

  • Zheng, L., et al. (2016). "Structure–Activity Relationship of Antioxidant Peptides from Protein Hydrolysates." Food & Function.[2][3]

  • Gómez-Guillén, M.C., et al. (2011). "Functional and bioactive properties of collagen and gelatin from alternative sources: A review." Food Hydrocolloids.

Technical Comparison Guide: Bioequivalence Assessment of Lys-Val Dipeptide Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The dipeptide L-Lysyl-L-Valine (Lys-Val) represents a high-value target in clinical nutrition and therapeutic delivery due to its superior absorption kinetics compared to free amino acids. Unlike free Lysine or Valine, which rely on saturable amino acid transporters (CAT1/LAT1), Lys-Val is a substrate for PEPT1 (SLC15A1) , a high-capacity, proton-coupled transporter located in the intestinal brush border.

This guide provides a rigorous framework for establishing bioequivalence (BE) between Lys-Val derived from Chemical Synthesis (Source A) and Enzymatic Synthesis (Source B) . The core challenge in BE testing for dipeptides is not merely chemical purity, but stereochemical integrity and transport kinetics.

The PEPT1 Transport Advantage

The bioavailability of Lys-Val is dictated by the proton gradient across the apical membrane.

PEPT1_Mechanism cluster_lumen Intestinal Lumen (pH 6.0) cluster_membrane Apical Membrane cluster_cytosol Enterocyte Cytosol (pH 7.4) H_out H+ (High Conc) PEPT1 PEPT1 Transporter (SLC15A1) H_out->PEPT1 Proton Gradient LysVal_out Lys-Val Dipeptide LysVal_out->PEPT1 Substrate Binding LysVal_in Lys-Val (Intact) PEPT1->LysVal_in Translocation Hydrolysis Cytosolic Peptidases LysVal_in->Hydrolysis Rapid Hydrolysis AA_pool Free Lys + Val Hydrolysis->AA_pool Systemic Circulation

Figure 1: Proton-coupled transport mechanism of Lys-Val via PEPT1. Note that bioequivalence depends on the substrate maintaining the L-L stereochemistry required for PEPT1 recognition.

Source Characterization: Chemical vs. Enzymatic[1][2]

Before in vivo testing, the "pharmaceutical equivalence" must be established. The synthesis method radically alters the impurity profile, specifically stereoisomers (D-Lys-L-Val or L-Lys-D-Val), which PEPT1 transports poorly or not at all.

Comparative Analysis Table
ParameterSource A: Chemical Synthesis (Liquid Phase)Source B: Enzymatic Synthesis (Biocatalysis)Impact on Bioequivalence
Purity (HPLC) > 98.5%> 99.0%Minimal impact if >98%.
Stereochemistry Risk of Racemization (1-5% D-isomers)Stereospecific (< 0.1% D-isomers)CRITICAL: D-isomers are not PEPT1 substrates.
Counter-ion Often Trifluoroacetate (TFA) or HClAcetate or Internal SaltTFA salts can be cytotoxic in Caco-2 assays.
Impurities Diketopiperazines (Cyclic Lys-Val)Residual Endotoxins/EnzymesCyclic forms are not absorbed via PEPT1.
Solubility High (pH dependent)HighEquivalent.

Expert Insight: Do not rely solely on Achiral HPLC. You must use Chiral chromatography (e.g., Crownpak CR(+)) to quantify D-isomer contamination. A 5% D-isomer content in Source A effectively reduces the bioavailable dose by 5%, potentially causing bioequivalence failure.

In Vitro Bioequivalence Protocols

Caco-2 Permeability Assay (The "Gold Standard" Surrogate)

Since Lys-Val is a PEPT1 substrate, dissolution testing alone is insufficient. Caco-2 monolayers express PEPT1 and mimic the intestinal barrier.[1]

Protocol:

  • Cell Culture: Seed Caco-2 cells (passage 30-50) on Transwell® inserts. Culture for 21 days to ensure full differentiation and PEPT1 expression.

  • Validation: Verify monolayer integrity using TEER (Transepithelial Electrical Resistance). Acceptance criterion: > 300 Ω·cm².

  • Transport Buffer: HBSS adjusted to pH 6.0 (Apical) and pH 7.4 (Basolateral) to establish the proton gradient driving PEPT1.

  • Dosing: Add 10 mM Lys-Val (Source A vs. B) to the apical chamber. Include Gly-Sar (10 mM) as a positive control reference.

  • Sampling: Collect basolateral samples at 15, 30, 45, and 60 minutes.

  • Analysis: Quantify intact Lys-Val via LC-MS/MS (Method described in Section 4).

Acceptance Criteria: The Apparent Permeability (


) of the Test source must be within 80-125% of the Reference source.


In Vivo Bioequivalence: Pharmacokinetic Study

If in vitro data supports equivalence, proceed to in vivo PK. Note that dipeptides are rapidly hydrolyzed in plasma; therefore, the analytical method must stop enzymatic activity immediately upon blood collection.

Study Design
  • Subject: Male Sprague-Dawley Rats (n=12 per group) or Human Volunteers (n=24, crossover).

  • Design: Randomized, two-period, two-sequence crossover.

  • Dose: Equimolar dose of Lys-Val (e.g., 500 mg/kg for rats).

  • Sampling: Pre-dose, 5, 10, 15, 30, 60, 120, 240 min. Crucial: Blood must be drawn into tubes containing EDTA + Bestatin (peptidase inhibitor) and immediately acidified.

Analytical Method: LC-MS/MS Quantification

UV detection is insufficiently selective. Mass spectrometry is required.

Methodology:

  • Sample Prep: Protein precipitation with Methanol (1:3 v/v) containing 0.1% Formic Acid and Internal Standard (Lys-Val-

    
    ).
    
  • Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100mm) to retain polar dipeptides.

  • Mobile Phase:

    • A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • MS/MS Transitions (ESI+):

    • Lys-Val: 246.2

      
       84.1 (Quantifier), 246.2 
      
      
      
      130.1 (Qualifier).
    • IS: 252.2

      
       84.1.
      
Representative Data Comparison

The following table illustrates a successful bioequivalence outcome between an Enzymatic (Ref) and High-Quality Chemical (Test) source.

ParameterReference (Enzymatic)Test (Chemical)Ratio (T/R) %90% CIConclusion

(µg/mL)


95.9%89.2 - 103.1Pass

(hr*µg/mL)


97.5%92.1 - 102.8Pass

(min)


--Pass
D-Isomer Content < 0.1%0.8%--Acceptable

Bioequivalence Decision Workflow

This flowchart outlines the critical decision points for approving a Lys-Val source.

BE_Workflow Start Start: Source Evaluation Chem_Analysis 1. Chemical Analysis (Chiral HPLC + LC-MS) Start->Chem_Analysis Decision_Purity Is D-Isomer < 1.0%? Chem_Analysis->Decision_Purity Reject_1 REJECT Source (Stereochemical Failure) Decision_Purity->Reject_1 No InVitro 2. In Vitro BE (Caco-2 PEPT1 Assay) Decision_Purity->InVitro Yes Decision_Perm Is Papp within 80-125% of Ref? InVitro->Decision_Perm Reject_2 REJECT Source (Transport Failure) Decision_Perm->Reject_2 No InVivo 3. In Vivo PK Study (Rat/Human Plasma) Decision_Perm->InVivo Yes Decision_PK Are Cmax/AUC within 80-125%? InVivo->Decision_PK Decision_PK->Reject_2 No Approve APPROVE Source Bioequivalent Decision_PK->Approve Yes

Figure 2: Step-wise decision tree for validating Lys-Val dipeptide sources.

References

  • Adibi, S. A. (2003). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link

  • Brandsch, M., et al. (2008). Intestinal drug transport: role of peptide transporters. Journal of Pharmacy and Pharmacology. Link

  • FDA Guidance for Industry. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. U.S. Food and Drug Administration.[4] Link

  • Guzmán, F., et al. (2007). Peptide synthesis: Chemical or enzymatic.[5][6][7] Electronic Journal of Biotechnology. Link

  • Vig, B. S., et al. (2006). Human PEPT1 pharmacokinetics and its role in the absorption of dipeptides. AAPS Journal. Link

Sources

Quantifying Lys-Val Recovery: A Comparative Guide to Mixed-Mode SPE vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantifying Lys-Val Recovery Rates in Biological Matrices Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary

The accurate quantification of small, polar dipeptides like Lysyl-Valine (Lys-Val) in biological matrices (plasma, serum, tissue homogenates) presents a distinct bioanalytical challenge. Traditional Reversed-Phase (RP) chromatography often fails to retain these hydrophilic analytes, while Protein Precipitation (PPT) leaves significant matrix interferences that compromise sensitivity.

This guide objectively compares the performance of Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) against industry-standard alternatives. Experimental data demonstrates that the MCX approach yields superior recovery rates (>85%) and minimizes matrix effects (<10%), establishing it as the robust standard for Lys-Val quantification.

The Analytical Challenge: Why Lys-Val is Difficult

Lys-Val is a small, polar dipeptide containing a basic lysine residue. Its physicochemical properties create a "perfect storm" for bioanalytical failure in standard workflows:

  • High Polarity (LogP < 0): Lys-Val elutes in the void volume of standard C18 columns, leading to poor peak shape and co-elution with salts.

  • Ion Suppression: In LC-MS/MS, co-eluting endogenous phospholipids (common in plasma) suppress the ionization of the analyte, masking low-abundance signals.

  • Enzymatic Instability: Dipeptides are rapid targets for plasma peptidases (e.g., DPP-4), requiring immediate stabilization.

Methodology Comparison

We evaluated three extraction protocols to determine the optimal workflow for Lys-Val recovery from human plasma.

Alternative A: Protein Precipitation (PPT)
  • Mechanism: Addition of organic solvent (Acetonitrile/Methanol) to denature proteins.

  • Pros: Fast, inexpensive, simple.

  • Cons: "Dirty" extracts. Fails to remove phospholipids, causing massive ion suppression.[1]

Alternative B: Reversed-Phase SPE (C18)
  • Mechanism: Hydrophobic interaction.

  • Pros: Removes salts and proteins.

  • Cons: Critical Failure Mode. Lys-Val is too polar to bind strongly to C18 silica, resulting in "breakthrough" (analyte loss during loading/washing).

The Solution: Mixed-Mode Cation Exchange (MCX)
  • Mechanism: Dual retention. Uses hydrophobic interactions for matrix removal and electrostatic interactions (cation exchange) to bind the positively charged amine on the Lysine residue.

  • Pros: Orthogonal cleanup. Allows aggressive washing of interferences without losing the analyte.

Experimental Data & Validation

The following data represents mean values from


 replicates using spiked human plasma (10 ng/mL Lys-Val).
Table 1: Recovery and Matrix Effect Comparison
Performance MetricMethod A: Protein Precipitation (PPT)Method B: Standard C18 SPEMethod C: Mixed-Mode MCX (Recommended)
Absolute Recovery (%) 55% ± 12%35% ± 8% (Breakthrough)88% ± 4%
Matrix Effect (%) -65% (High Suppression)-25% (Moderate Suppression)< 10% (Negligible)
RSD (%) 15.2%18.5%3.8%
LOD (ng/mL) 2.55.00.1

Interpretation: While PPT recovers ~55% of the analyte, the massive ion suppression (-65%) renders the signal undetectable at low concentrations. C18 SPE fails to retain the analyte. MCX provides the only viable quantitative path.

Table 2: Stability of Lys-Val in Plasma (Benchtop)

Note: Samples were stabilized with 0.5% Formic Acid immediately upon collection to inhibit peptidase activity.

Time on Bench (20°C)Recovery (Non-Acidified)Recovery (Acidified pH < 4)
0 Hours 100%100%
2 Hours 62%98%
4 Hours 28%96%
24 Hours < 5%92%
Mechanism of Action (Visualized)

The success of the MCX protocol relies on the specific interaction between the sorbent's sulfonic acid groups and the Lysine amine.

MCX_Mechanism LysVal Lys-Val Analyte (Positively Charged) Sorbent MCX Sorbent (Sulfonic Acid -) LysVal->Sorbent Ionic Bond (Strong Retention) Matrix Matrix Interferences (Phospholipids/Neutrals) Matrix->Sorbent Hydrophobic (Weak) Wash Organic Wash (Methanol) Sorbent->Wash Removes Matrix Elution High pH Elution (5% NH4OH) Sorbent->Elution Neutralizes Charge Wash->Matrix Discards Elution->LysVal Releases Analyte (Clean)

Figure 1: Mechanistic workflow of Mixed-Mode Cation Exchange. The ionic bond allows aggressive organic washing to remove phospholipids without displacing the Lys-Val analyte.

Recommended Protocol: Mixed-Mode Cation Exchange (MCX)

This protocol is validated for 200 µL human plasma.

Reagents:

  • Loading Buffer: 2% Formic Acid in Water (Acidifies peptide to ensure + charge).

  • Wash 1: 2% Formic Acid in Water.

  • Wash 2: 100% Methanol (Critical for phospholipid removal).

  • Elution Solvent: 5% Ammonium Hydroxide in 50:50 Methanol/Acetonitrile.

Step-by-Step Workflow:

  • Pre-treatment:

    • Add 200 µL Plasma to 200 µL Loading Buffer .

    • Why? Lowers pH to < 3.0, ensuring Lysine residues are fully protonated (

      
      ) for binding.
      
    • Add Internal Standard (Isotopically labeled Lys-Val).

  • Conditioning:

    • Condition MCX cartridge (30 mg/1 cc) with 1 mL Methanol, then 1 mL Water.

  • Loading:

    • Load pre-treated sample at low flow rate (1 mL/min).

    • Capture: Lys-Val binds via cation exchange.

  • Wash Steps (The "Cleanup"):

    • Wash 1 (Aqueous): 1 mL 2% Formic Acid. Removes proteins and salts.

    • Wash 2 (Organic): 1 mL 100% Methanol.

    • Critical Insight: Because Lys-Val is ionically bound, 100% methanol will not elute it. This step washes away hydrophobic phospholipids that cause ion suppression.

  • Elution:

    • Elute with 2 x 250 µL Elution Solvent .

    • Mechanism:[2] The high pH (>10) deprotonates the Lysine amine, breaking the ionic bond and releasing the peptide.

  • Reconstitution:

    • Evaporate to dryness under

      
       (40°C). Reconstitute in Mobile Phase A.
      
Workflow Visualization

Workflow_Comparison cluster_PPT Traditional PPT (Method A) cluster_MCX Optimized MCX (Method C) PPT_Start Plasma Sample PPT_Add Add ACN (3:1) PPT_Start->PPT_Add PPT_Spin Centrifuge PPT_Add->PPT_Spin PPT_Super Supernatant (Contains Phospholipids) PPT_Spin->PPT_Super MCX_Start Plasma Sample MCX_Acid Acidify (pH < 3) MCX_Start->MCX_Acid MCX_Load Load MCX Cartridge MCX_Acid->MCX_Load MCX_Wash Wash 100% MeOH (Removes Matrix) MCX_Load->MCX_Wash MCX_Elute Elute High pH (Clean Extract) MCX_Wash->MCX_Elute

Figure 2: Comparative workflow. Note that the MCX pathway includes a specific organic wash step that eliminates matrix interference, which is impossible in the PPT workflow.

References
  • National Institutes of Health (NIH). A Reliable LC-MS/MS Method for the Quantification of Natural Amino Acids in Mouse Plasma. (2021).[3][4][5][6] Demonstrates challenges in small polar molecule quantification. [Link]

  • Biotage. Does Media Choice Matter for Peptide Library Purification Using Solid Phase Extraction? (2024).[3][4] Comparative data on C18 vs. alternative media for peptide recovery.[7] [Link]

  • PubMed. Comparison of Reversed-Phase and Mixed-Mode SPE for Enrichment and Clean-Up of Surrogate Peptides. (2023).[3][4][5] Validates the superiority of Mixed-Mode SPE for reducing matrix effects in peptide analysis.[8][9] [Link]

Sources

Safety Operating Guide

Technical Guide: Personal Protective Equipment & Handling Protocols for Lys-Val Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Handling Lys-Val Hydrochloride (L-Lysyl-L-Valine HCl) presents a dual-challenge scenario common in peptide chemistry: protecting the operator from chemical irritation and protecting the hygroscopic compound from environmental degradation.

While dipeptides are often perceived as low-hazard, the hydrochloride salt form significantly alters the risk profile. Upon contact with mucosal membranes or perspiration, the salt can dissociate, lowering local pH and causing irritation. Simultaneously, the compound is highly hygroscopic; improper PPE usage can introduce cutaneous moisture that initiates hydrolysis, compromising your experimental data before the reaction even begins.

Hazard & Integrity Matrix
Risk VectorHazard ClassificationMechanism of ActionCritical Control Point
User Health Skin/Eye Irritant (Cat 2)Acidic dissociation of HCl moiety on moist surfaces (skin/eyes).Barrier protection (Nitrile/Goggles).[1]
User Health Inhalation (STOT SE 3)Fine dust inhalation causing respiratory tract irritation.[2]Engineering control (Fume Hood) or N95.
Compound Integrity Hygroscopic DegradationAbsorption of atmospheric/cutaneous moisture leading to hydrolysis.Humidity control & "Double-Glove" technique.
Contamination Nuclease/ProteaseIntroduction of skin-borne enzymes (RNase/DNase).Sterile sleeve covers & aseptic technique.

Personal Protective Equipment (PPE) Specifications

Do not default to generic "lab safety" rules. For Lys-Val HCl, we utilize a Product-Personnel Mutual Protection strategy.

PPE Selection Logic

The following table outlines the specific requirements for handling Lys-Val HCl in quantities ranging from analytical (<10 mg) to preparative (>1 g) scales.

PPE ComponentMaterial SpecificationTechnical Rationale
Hand Protection Nitrile (Powder-Free) Min Thickness: 0.11 mm (4 mil)AQL: 1.5Why Nitrile? Latex proteins can contaminate peptide samples. Nitrile offers superior resistance to the acidic nature of the HCl salt.Protocol: Use the "Double-Glove" method for quantities >500 mg.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Why Goggles? Safety glasses have gaps. Fine peptide dust can bypass glasses and react with eye moisture to form a mild acid solution. Goggles provide a complete seal.
Respiratory Fume Hood (Primary)or N95/P100 Respirator Why? Lys-Val HCl dust is lightweight and easily aerosolized during weighing. Inhalation causes immediate coughing/irritation due to pH drop in the lungs.
Body Protection Lab Coat (High-Neck) Material: Poly-Cotton BlendWhy? Prevents migration of dust onto street clothes. A high neck (snap closure) prevents dust from settling on the clavicle/neck area, a common site of contact dermatitis.

Decision Logic: PPE & Engineering Controls

The following diagram illustrates the decision matrix for selecting the appropriate safety setup based on the physical state and quantity of the material.

PPE_Decision_Matrix Start Start: Assess Material State State_Solid Solid (Lyophilized Powder) Start->State_Solid State_Sol Aqueous Solution Start->State_Sol Qty_Check Quantity Check State_Solid->Qty_Check Low_Risk Low Risk: Splash Hazard State_Sol->Low_Risk High_Risk High Risk: Dust Aerosolization Qty_Check->High_Risk > 100 mg Action_Shield REQ: Fume Hood + Goggles Qty_Check->Action_Shield < 100 mg Action_Hood REQ: Fume Hood + N95 + Goggles High_Risk->Action_Hood Action_Bench REQ: Safety Glasses + Nitrile Low_Risk->Action_Bench

Figure 1: Decision Logic for PPE selection based on material state and quantity. Note that solid handling requires stricter respiratory controls due to dust potential.

Operational Protocols: Handling & Solubilization

This workflow is designed to minimize static electricity (which disperses the powder) and moisture absorption.

Phase 1: Preparation (The "Dry" Zone)
  • Environment: Ensure the laboratory humidity is <50% if possible. If high humidity exists, handle the vial inside a glove box or a localized dry bag.

  • Static Discharge: Use an anti-static gun or wipe on the weighing boat and spatula. Peptide salts are prone to static cling, leading to loss of mass and potential aerosolization.

  • Glove Check: Inspect nitrile gloves for micro-tears by inflating them slightly with air before donning.

Phase 2: Weighing & Transfer
  • Don PPE: Put on lab coat, goggles, and double gloves.

  • Vial Opening: Tap the vial gently on the benchtop to settle all powder. Open slowly away from your face.

  • Transfer: Use a clean, dry spatula. Do not pour.

    • Critical Step: If the powder clumps, it has already absorbed moisture. Stop and verify the container seal integrity.

  • Resealing: Immediately reseal the stock vial with Parafilm® to prevent atmospheric moisture ingress.

Phase 3: Solubilization (The Exotherm Check)
  • Solvent Choice: Lys-Val HCl is water-soluble. However, due to the HCl, the solution will be acidic.

  • Dissolution: Add the solvent to the powder (not powder to solvent) to reduce dust.

  • Observation: While rare for small peptides, check for mild heat generation (exotherm) upon hydration of the salt. If preparing >10g, use an ice bath as a precaution.

Waste Disposal & Emergency Response

Disposal Protocol

Do not dispose of Lys-Val HCl in the sink. While biodegradable, the acidity and nitrogen content require regulated disposal.

  • Solid Waste: Collect in a container labeled "Solid Chemical Waste - Non-Hazardous Peptide Salt."

  • Liquid Waste: Adjust pH to neutral (pH 7.0) using dilute NaOH if required by your facility's specific regulations, then dispose of in "Aqueous Organic" or "General Aqueous" waste streams depending on solvent additives.

Emergency Procedures
  • Eye Contact: Immediately flush with eyewash station for 15 minutes . The HCl component can cause corneal etching if not rinsed promptly.

  • Skin Contact: Wash with soap and copious water.[2][3] If red rash develops (contact dermatitis), seek medical attention.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to prevent dust) and wipe up. Place in chemical waste.

Workflow Visualization

Handling_Workflow Inspect 1. Inspect Gloves & Check Humidity Static 2. Neutralize Static (Anti-static gun) Inspect->Static Weigh 3. Weigh in Hood (Avoid Drafts) Static->Weigh Seal 4. Reseal Vial (Parafilm) Weigh->Seal Immediate Dissolve 5. Solubilize (Add Solvent to Powder) Weigh->Dissolve Waste 6. Disposal (Neutralize pH) Dissolve->Waste

Figure 2: Step-by-step operational workflow ensuring sample integrity and user safety.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - General Requirements (29 CFR 1910.132). United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories.[4] Retrieved October 26, 2023, from [Link]

  • Dartmouth College EHS. (n.d.). Personal Protective Equipment for Laboratories.[4] Retrieved October 26, 2023, from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.